Dihydroxyfumaric acid (hydrate)
Description
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Properties
Molecular Formula |
C5H8O6 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;methane |
InChI |
InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |
InChI Key |
AEZLZZHKELJGIA-TYYBGVCCSA-N |
Isomeric SMILES |
C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |
Canonical SMILES |
C.C(=C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dynamic Equilibrium: An In-depth Technical Guide to the Keto-Enol Tautomerism of Dihydroxyfumaric Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dihydroxyfumaric acid (DHF), a dicarboxylic hydroxy acid, plays a significant role in various biological and chemical processes.[1] Its chemical behavior in aqueous solution is governed by a fascinating and crucial phenomenon: keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium of DHF in an aqueous environment, synthesizing theoretical insights from computational studies with practical guidance on experimental validation. We will delve into the structural nuances of the predominant tautomers, the energetic landscape of their interconversion, and the analytical methodologies employed to characterize this dynamic equilibrium. This document is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug development, offering a robust understanding of DHF's tautomeric behavior and the tools to investigate it.
Introduction to Dihydroxyfumaric Acid and Tautomerism
Dihydroxyfumaric acid, systematically known as (2E)-2,3-dihydroxybut-2-enedioic acid, is a C4-dicarboxylic acid structurally related to fumaric acid with hydroxy groups at the 2- and 3-positions.[2] First synthesized by Fenton in the 1890s, it is an intermediate in various metabolic pathways and exhibits antioxidant properties.[1]
A key characteristic of DHF in solution is its existence as a mixture of constitutional isomers known as tautomers.[1] Tautomers are readily interconvertible isomers that differ in the position of a proton and the location of a double bond.[3] In the case of DHF, the relevant equilibrium is between the keto and enol forms. While some older literature suggests a simple 80% enol to 20% keto ratio in solution, recent computational studies reveal a more complex and nuanced picture.[1] Understanding this equilibrium is critical, as the different tautomers can exhibit distinct chemical reactivity, physical properties, and biological activity.
The Tautomeric Landscape of Dihydroxyfumaric Acid in Aqueous Solution: A Computational Perspective
Recent in-depth computational studies using Density Functional Theory (DFT) have provided significant insights into the geometric isomerization and keto-enol tautomerization of dihydroxyfumaric acid.[4] These studies have identified numerous possible isomers, but a few key structures dominate the equilibrium in an aqueous environment.
A comprehensive study identified 45 isomers of DHF, comprising 23 keto and 22 enediol (enol) forms.[4][5] In aqueous solution, three enediol structures (E1, E2, and E3) are the most stable and collectively account for approximately 97.3% of the enol population.[4] Interestingly, while the E1 isomer is the most stable in the gas phase, the E2 isomer is the most stable in water, highlighting the significant influence of the solvent.
The relative abundance of these three major enol tautomers in an aqueous medium is as follows:
-
E2: 38.4%
-
E1: 31.8%
-
E3: 27.1%
The interconversion between these enol forms and their corresponding keto forms proceeds primarily through proton transfer.[4] The activation energy for this keto-enol tautomerization is significantly lower in water compared to the gas phase, with a reduction of 50-80 kJ mol⁻¹.[4] This indicates that the aqueous environment facilitates the interconversion between the keto and enol forms.
The equilibrium constants for the transformation of the most stable enol forms to their corresponding keto forms are significantly higher in water than in the gas phase, suggesting a solvent-driven shift in the equilibrium.[4]
Data Summary: Calculated Properties of DHF Tautomers in Aqueous Solution
| Tautomer Type | Isomer | Relative Abundance in Water (%) | Key Structural Features |
| Enediol | E2 | 38.4 | Most stable isomer in aqueous solution. |
| Enediol | E1 | 31.8 | Most stable isomer in the gas phase. |
| Enediol | E3 | 27.1 | The third most stable enediol isomer in water. |
Data sourced from DFT studies at the B3LYP/6–311++G(2df,2p) level of theory.[4]
Visualization of the Tautomeric Equilibrium
Caption: Predominant enol tautomers of DHF in aqueous solution and their equilibrium with keto forms.
Experimental Methodologies for Studying DHF Tautomerism
While computational studies provide a powerful predictive framework, experimental validation is crucial for a complete understanding. Several spectroscopic techniques are well-suited for investigating keto-enol tautomerism in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structures and relative concentrations of tautomers in solution. By analyzing chemical shifts and coupling constants, one can distinguish between the keto and enol forms.
-
Sample Preparation:
-
Prepare a solution of dihydroxyfumaric acid in a deuterated solvent, typically deuterium oxide (D₂O) for aqueous studies. The concentration should be optimized for signal-to-noise ratio, typically in the range of 10-50 mM.
-
Ensure the dihydroxyfumaric acid is fully dissolved. Gentle heating or sonication may be employed if necessary.[6]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature. Variable temperature NMR studies can also be insightful for understanding the thermodynamics of the equilibrium.[7]
-
Use appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay.
-
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C spectra to the respective protons and carbons of the different tautomers present. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with predicted chemical shifts from computational models.
-
Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectrum. The ratio of the integrals will provide the relative concentrations of the tautomers at equilibrium.
-
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An In-depth Technical Guide on the Role of Dihydroxyfumarate in Glyoxylate and Dicarboxylate Metabolism
This guide provides a comprehensive exploration of dihydroxyfumarate's pivotal role at the intersection of glyoxylate and dicarboxylate metabolism. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these pathways and the experimental approaches to their study.
Introduction: The Metabolic Nexus of Carbon Assimilation
In the landscape of central carbon metabolism, the glyoxylate and dicarboxylate pathways are crucial for the metabolic flexibility of bacteria, fungi, plants, and certain protists.[1] These interconnected networks allow organisms to synthesize essential C4-dicarboxylic acids like succinate, malate, and oxaloacetate from simple two-carbon precursors, such as acetate.[1] This capability is fundamental for survival in nutrient-limited environments and for bypassing the carbon-losing decarboxylation steps of the tricarboxylic acid (TCA) cycle.[1][2][3]
The glyoxylate cycle, an anabolic variant of the TCA cycle, facilitates the net conversion of acetyl-CoA into succinate, which can then be used for carbohydrate synthesis and other biosynthetic processes.[3][4] Central to this nexus is the often-overlooked intermediate, dihydroxyfumarate (DHF) . While chemically unstable, DHF represents a key node, linking the metabolism of tartrate isomers to the core machinery of the glyoxylate and dicarboxylate pathways. Understanding the enzymatic control and chemical reactivity of DHF is critical for a complete picture of this metabolic hub and for identifying potential targets for therapeutic intervention.
Dihydroxyfumarate: A Chemically Reactive Intermediate
Dihydroxyfumarate ((E)-2,3-dihydroxybut-2-enedioic acid) is a C4-dicarboxylic acid characterized by an ene-diol functional group.[5][6] This structural feature imparts significant chemical reactivity, making DHF susceptible to auto-oxidation and decarboxylation.[5] Its inherent instability means that in biological systems, it is tightly controlled and rapidly converted by specific enzymes. From an experimental standpoint, the instability of DHF necessitates careful handling; its salts, such as the dilithium salt, are often used to improve stability for in vitro assays.[7][8] The ene-diol moiety is an efficient electron scavenger, similar to ascorbic acid, which also hints at a potential role in managing oxidative stress.[5][9]
Enzymatic Interconversions: The Gateway to Central Metabolism
Dihydroxyfumarate serves as a bridge, connecting the catabolism of tartaric acid isomers with the central metabolic pathways. This connection is primarily mediated by the enzyme meso-tartrate dehydrogenase.
meso-Tartrate Dehydrogenase: The Key Oxidoreductase
meso-Tartrate dehydrogenase (EC 1.3.1.7) is an NAD⁺-dependent enzyme that catalyzes the reversible oxidation of meso-tartrate into dihydroxyfumarate.[10][11][12]
Reaction: meso-tartrate + NAD⁺ ⇌ dihydroxyfumarate + NADH + H⁺[11][12]
This reaction is a critical entry point for tartrate into the dicarboxylate pool.[10] The enzyme, first crystallized from the bacterium Pseudomonas putida, often exhibits broad specificity, also acting on other tartrate isomers like D-tartrate to produce oxaloglycolate.[10][13] The reaction mechanism involves a deprotonation of the substrate's hydroxyl group, followed by a stereospecific hydride transfer to NAD⁺, yielding the unstable β-keto acid intermediate, dihydroxyfumarate.[10]
The Fate of Dihydroxyfumarate
Once formed, the unstable dihydroxyfumarate is channeled into one of several subsequent reactions, preventing its accumulation and spontaneous degradation.
The enzyme dihydroxyfumarate decarboxylase (EC 4.1.1.54) catalyzes the cleavage of a carbon-carbon bond to produce tartronate semialdehyde and carbon dioxide.[14]
Reaction: dihydroxyfumarate ⇌ tartronate semialdehyde + CO₂[14]
This reaction firmly places DHF within the broader glyoxylate and dicarboxylate metabolism network, as tartronate semialdehyde can be further metabolized.[14]
In some contexts, intermediates derived from tartrate oxidation, such as oxaloglycolate, can non-enzymatically rearrange to yield dihydroxyfumarate.[13] Furthermore, DHF itself can react with various small aldehydes like glyoxylate and glycolaldehyde, a process that has been explored in prebiotic chemistry scenarios for the selective formation of ketosugars.[7][15] This high reactivity underscores the necessity for tight enzymatic control in a cellular environment.
The following diagram illustrates the central position of dihydroxyfumarate, linking tartrate metabolism to the core glyoxylate and dicarboxylate pathways.
Integration with the Glyoxylate and Dicarboxylate Cycles
The glyoxylate cycle is an anabolic pathway that bypasses the two decarboxylation steps of the TCA cycle, enabling the net synthesis of C4 compounds from C2 units.[2][3][16] It shares five enzymes with the TCA cycle: citrate synthase, aconitase, succinate dehydrogenase, fumarase, and malate dehydrogenase.[3][17] Its two unique enzymes are isocitrate lyase (ICL) and malate synthase (MS).[2]
The products of DHF metabolism feed directly into this system:
-
Glyoxylate , produced from DHF-derived intermediates, can be condensed with acetyl-CoA by malate synthase to form malate.[2]
-
This malate can then be oxidized to oxaloacetate, a precursor for gluconeogenesis, or it can replenish the TCA cycle.[16]
This connection allows organisms to utilize alternative carbon sources like tartrate for biomass and energy production, a critical adaptation for pathogens like Mycobacterium tuberculosis and Candida albicans during host infection when glucose is scarce.[2][16]
Experimental Methodologies
Studying the role of dihydroxyfumarate requires specialized experimental approaches that account for its inherent instability and the complex kinetics of the enzymes involved.
Enzyme Activity Assay: meso-Tartrate Dehydrogenase
This protocol outlines a continuous spectrophotometric assay to determine the activity of meso-tartrate dehydrogenase by monitoring the production of NADH.
Causality Behind Experimental Choices:
-
Buffer pH: The reaction is assayed at a pH of 8.4-9.0, which is optimal for the oxidative activity of many dehydrogenases, including tartrate dehydrogenase from Rhodopseudomonas sphaeroides.[18]
-
Wavelength: NADH has a distinct absorbance maximum at 340 nm, while NAD⁺ does not. This allows for direct, real-time measurement of the reaction rate.
-
Reagent Purity: Substrates must be of high purity to avoid interfering side reactions. Dihydroxyfumarate itself can act as a noncompetitive inhibitor to the enzyme, so its accumulation must be considered in kinetic studies.[18]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
850 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
50 µL of 20 mM NAD⁺
-
50 µL of 100 mM meso-tartrate
-
Appropriate concentrations of required cations (e.g., Mn²⁺ and NH₄⁺ for some bacterial enzymes).[18]
-
-
Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C) in a temperature-controlled spectrophotometer for 5 minutes to ensure thermal equilibrium.
-
Initiation: Add 50 µL of a purified enzyme solution to the cuvette to initiate the reaction. Mix quickly by inversion.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. Record the absorbance at 15-second intervals.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
The following workflow diagram visualizes the enzyme assay protocol.
Kinetic Parameters of Tartrate Dehydrogenases
The kinetic properties of these enzymes are crucial for understanding their physiological roles and for designing potential inhibitors. Dihydroxyfumarate has been shown to be a noncompetitive inhibitor of L-(+)-tartrate dehydrogenase.[18]
| Enzyme Source | Substrate | Km (mM) | Inhibitor | Ki (mM) | Inhibition Type |
| Rhodopseudomonas sphaeroides Y | L-(+)-tartrate | - | Dihydroxyfumarate | 0.06 | Noncompetitive |
| Rhodopseudomonas sphaeroides Y | D-(+)-malate | - | Dihydroxyfumarate | 0.027 | Noncompetitive |
| Rhodopseudomonas sphaeroides Y | L-(+)-tartrate | - | meso-tartrate | 1.0 | Competitive |
| Rhodopseudomonas sphaeroides Y | D-(+)-malate | - | meso-tartrate | 0.28 | Competitive |
| Data synthesized from Rodwell (1971).[18] |
Relevance to Drug Development
The glyoxylate cycle is absent in vertebrates, making its enzymes, particularly isocitrate lyase and malate synthase, attractive targets for the development of antimicrobial agents.[3][16] By targeting these unique enzymes, it is possible to specifically inhibit the growth of pathogens that rely on this pathway for survival within a host, without affecting the host's metabolism.
Given that dihydroxyfumarate metabolism provides a direct route to feed carbon into the glyoxylate cycle, the enzymes responsible for its formation and conversion, such as meso-tartrate dehydrogenase and dihydroxyfumarate decarboxylase, represent novel, upstream targets. Inhibiting these enzymes could starve the glyoxylate cycle of essential precursors, thereby crippling the pathogen's ability to utilize alternative carbon sources. This strategy could be particularly effective against persistent infections where bacteria enter a metabolically adapted state.
Conclusion
Dihydroxyfumarate, though a transient and unstable molecule, plays a critical and well-defined role at the crossroads of dicarboxylate and glyoxylate metabolism. It serves as the essential link in the microbial catabolism of tartrate, channeling carbon from this dicarboxylic acid into the central metabolic pathways required for anaplerosis and gluconeogenesis. The enzymes that produce and consume DHF are highly specific and efficient, representing potential untapped targets for the development of novel antimicrobial therapies. A thorough understanding of the chemistry of DHF and the enzymology of its metabolic network is paramount for researchers and drug developers aiming to exploit the unique metabolic vulnerabilities of pathogenic microorganisms.
References
-
Frontiers. (2022). Engineering the glyoxylate cycle for chemical bioproduction. [Link]
-
Metabolism of carbohydrates. (n.d.). Glyoxylate cycle. [Link]
-
Grokipedia. (n.d.). Meso-tartrate dehydrogenase. [Link]
-
Krishnamurthy, R., et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. PMC. [Link]
-
Wikipedia. (n.d.). Dihydroxyfumarate decarboxylase. [Link]
-
Chew, S. Y., et al. (2019). The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae. PMC. [Link]
-
Wikipedia. (n.d.). Glyoxylate cycle. [Link]
-
ExplorEnz. (n.d.). EC 1.3.1.7. [Link]
-
Biotech MCQ. (2022). Glyoxylate cycle and its regulation. [Link]
-
Karsten, W. E., et al. (2010). Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions. PMC. [Link]
-
Rodwell, V. W. (1971). Purification and characterization of a bifunctional L-(+)-tartrate dehydrogenase-D-(+)-malate dehydrogenase (decarboxylating) from Rhodopseudomonas sphaeroides Y. PubMed. [Link]
-
IUBMB Nomenclature. (n.d.). EC 1.3.1.7. [Link]
-
Krishnamurthy, R., et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society. [Link]
-
eQuilibrator. (n.d.). CommonName object (58561). [Link]
-
ResearchGate. (2026). Occurrence and Chemistry of Dihydroxyfumaric Acid. [Link]
-
Smietana, M., et al. (2016). Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: A Preparative Approach to the Glyoxylate Scenario. PubMed. [Link]
-
Krishnamurthy, R., et al. (2012). Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate. PubMed. [Link]
-
MDPI. (2026). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. [Link]
-
REVISTA DE CHIMIE. (n.d.). Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT. [Link]
-
ResearchGate. (2006). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. [Link]
-
Grokipedia. (n.d.). Glyoxylate and dicarboxylate metabolism. [Link]
-
Journal of Biological Chemistry. (n.d.). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii. [Link]
-
Guccione, E., et al. (n.d.). The Dual-Functioning Fumarate Reductase Is the Sole Succinate:Quinone Reductase in Campylobacter jejuni and Is Required for Full Host Colonization. PMC. [Link]
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PubChem. (n.d.). Dihydroxyfumaric acid. [Link]
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Technical Guide: The Transient Genesis of Dihydroxyfumaric Acid in Tartaric Acid Oxidation
Executive Summary Dihydroxyfumaric acid (DHF) represents a paradoxical entity in organic chemistry: it is a potent antioxidant and a critical metabolic intermediate, yet its "natural occurrence" is defined by its transience. Unlike stable organic acids (citric, malic), DHF exists primarily as a fleeting bridge in the oxidative catabolism of tartaric acid. This guide dissects the specific mechanisms of its formation—both enzymatic and geochemical (Fenton-type)—and provides researchers with the protocols necessary to stabilize, isolate, and quantify this elusive compound.
Part 1: Mechanistic Foundations & Chemical Identity
The Oxidative Dehydrogenation Mechanism
The conversion of tartaric acid (
-
Substrate: L(+)-Tartaric Acid (2,3-dihydroxybutanedioic acid).
-
Key Structural Feature: The molecule possesses two hydroxyl groups attached to a carbon-carbon double bond (enediol), flanked by two carboxylic acid groups. This structure is highly reactive and prone to tautomerization into oxaloglycolic acid.
Tautomeric Instability
DHF is the enol form. In aqueous solution, it exists in equilibrium with its keto form, diketosuccinic acid. This equilibrium is pH-dependent and drives the molecule's rapid degradation, making "natural occurrence" difficult to detect without stabilization.
Figure 1: The Oxidative Pathway of Tartaric Acid The following diagram illustrates the oxidative removal of hydrogen from tartaric acid to form DHF and its subsequent degradation pathways.
Caption: Mechanistic flow from stable tartaric acid to transient DHF and its degradation products.[3][5][6]
Part 2: Natural & Mimetic Occurrence
The "Wine Matrix" Phenomenon (Geochemical Occurrence)
In enology and food chemistry, DHF is naturally generated during the aging of wine through Fenton Chemistry . This is a non-enzymatic oxidation where trace iron (Fe²⁺/Fe³⁺) naturally present in grapes acts as a catalyst in the presence of dissolved oxygen.
-
The Trigger: Oxygen ingress during barrel aging or micro-oxygenation.
-
The Catalyst: Iron ions (Fe²⁺) reduce hydrogen peroxide (
) to hydroxyl radicals ( ).[6][7][8] -
The Reaction: Hydroxyl radicals abstract hydrogen from tartaric acid, yielding DHF.
-
Significance: DHF acts as a "sacrificial" antioxidant in wine, scavenging radicals before they oxidize ethanol to acetaldehyde.
Biological Metabolism (Enzymatic Occurrence)
While rare in higher plants, specific bacteria utilize a tartrate-oxidizing pathway.
-
Organism: Pseudomonas species (e.g., P. putida).
-
Enzyme: Tartrate Dehydrogenase (TDH).
-
Pathway: L-Tartrate + NAD⁺
Dihydroxyfumarate + NADH + H⁺. -
Fate: The bacteria immediately utilize Dihydroxyfumarate Decarboxylase to convert DHF into glycerate, preventing accumulation. This rapid turnover is why DHF is rarely isolated in high concentrations from biomass.
Part 3: Experimental Protocols
Protocol A: Controlled Fenton Synthesis (Bio-Mimetic)
To study DHF, researchers must often synthesize it in situ using a controlled Fenton reaction that mimics the wine aging process but at accelerated rates.
Reagents:
-
L-Tartaric Acid (0.1 M)
-
Ferrous Sulfate (
, catalytic amount) -
Hydrogen Peroxide (
, 30%) -
Sodium Hydroxide (for pH adjustment)
Step-by-Step Workflow:
-
Solubilization: Dissolve 15g of L-tartaric acid in 100mL of ice-cold distilled water (
). -
Catalyst Addition: Add 20mg of Ferrous Sulfate. Stir until dissolved.
-
Oxidation Initiation: Slowly add
dropwise while maintaining temperature . The reaction is exothermic. -
Colorimetric Check: The solution will transiently turn violet upon addition of NaOH, indicating the presence of the enediol iron complex.
-
Precipitation: DHF is less soluble than tartaric acid. Add cold ethanol to precipitate the DHF hydrate.
Protocol B: HPLC Quantification of DHF
Due to DHF's instability, standard organic acid protocols must be modified to prevent on-column degradation.
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) | Standard retention for polar organic acids. |
| Mobile Phase | 20mM | Acidic pH suppresses ionization ( |
| Flow Rate | 0.8 mL/min | Moderate flow prevents high backpressure while ensuring separation. |
| Temperature | 4°C - 10°C (Critical) | Crucial: Column oven must be cooled to prevent thermal decarboxylation during the run. |
| Detection | UV-Vis Diode Array (290 nm) | DHF has a distinct absorption max at ~290nm due to the conjugated double bond, unlike tartaric acid (210nm). |
Figure 2: HPLC Method Validation Logic This diagram outlines the decision tree for validating DHF detection, ensuring signal specificity against degradation products.
Caption: Analytical workflow emphasizing thermal control and dual-wavelength confirmation.
Part 4: Applications in Drug Development
For pharmaceutical researchers, DHF is more than a degradation product; it is a versatile synthon.
-
Copolymerization: The double bond allows DHF to be polymerized into biodegradable polyesters with hydrophilic properties.
-
Antioxidant Formulation: DHF is investigated as a stabilizer for oxidatively sensitive drugs, offering higher scavenging capacity than ascorbic acid in specific redox potentials.
-
Heterocyclic Synthesis: It serves as a precursor for pyrazines and other heterocycles via condensation reactions with diamines.
References
-
Fenton, H.J.H. (1894). Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions.
-
Kohn, L.D., & Jakoby, W.B. (1968).[9] Tartaric Acid Metabolism: Crystalline Protein Converting Meso-Tartrate and Dihydroxyfumarate to Glycerate. Journal of Biological Chemistry.
-
Danilewicz, J.C. (2014). Role of Tartaric and Malic Acids in Wine Oxidation. American Journal of Enology and Viticulture.
-
PubChem. (n.d.). Dihydroxyfumaric Acid Compound Summary. National Library of Medicine.
-
Gorbachev, M., et al. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and its Dimethyl Ether. Chemistry Journal of Moldova.
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Methodological & Application
Application Note: A Validated Protocol for Determining Antioxidant Capacity using the DPPH Radical Scavenging Assay with Dihydroxyfumaric Acid
Introduction: The Imperative of Antioxidant Quantification
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial molecules that can donate an electron to a free radical, thereby neutralizing it and mitigating cellular damage.[1] Consequently, the accurate quantification of the antioxidant capacity of novel compounds is a cornerstone of research in pharmacology, food science, and cosmetics.[1][2]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted method for screening antioxidant activity due to its simplicity, speed, and reliability.[2][3] This assay utilizes the stable DPPH free radical, which allows for a straightforward spectrophotometric evaluation of a compound's ability to act as a hydrogen or electron donor.[1][4]
Dihydroxyfumaric acid (DHF), a naturally occurring dicarboxylic acid, presents a compelling subject for antioxidant studies. Its structure, featuring an ene-diol moiety similar to that of the well-known antioxidant ascorbic acid, confers significant radical scavenging properties.[5][6] Previous research has confirmed DHF's efficacy as a potent free-radical scavenger, making it an excellent candidate for investigation and a potential benchmark compound.[5][7][8]
This application note provides a detailed, validated protocol for conducting the DPPH radical scavenging assay with a specific focus on using dihydroxyfumaric acid as the test compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles and a step-by-step guide to ensure experimental robustness and data integrity.
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH assay is predicated on a straightforward colorimetric reaction. The DPPH molecule is a stable free radical due to the delocalization of the spare electron over the molecule, which prevents dimerization. This delocalization gives DPPH a deep violet color in solution, with a characteristic strong absorbance maximum around 517 nm.[1][2][4]
When an antioxidant compound (denoted as A-H) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction process leads to a stoichiometric loss of the violet color, resulting in a pale yellow solution.[9][10] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant compound.[1]
The primary mechanisms by which an antioxidant quenches the DPPH radical are:
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.
-
DPPH• + A-H → DPPH-H + A•
-
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to DPPH•, which is then followed by the transfer of a proton.[9][10]
-
DPPH• + A-H → DPPH⁻ + [A-H]•⁺
-
DPPH⁻ + H⁺ → DPPH-H
-
The following diagram illustrates this fundamental reaction.
Caption: Mechanism of DPPH radical scavenging by an antioxidant like DHF.
Materials, Reagents, and Equipment
Equipment
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 517 nm.
-
Calibrated analytical balance.
-
Calibrated micropipettes (multichannel recommended for 96-well plates).
-
Vortex mixer.
-
Standard laboratory glassware (volumetric flasks, beakers).
-
96-well flat-bottom microplates.
Chemicals and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), M.W. 394.32 g/mol .
-
Dihydroxyfumaric acid (DHF), M.W. 148.07 g/mol .
-
Positive Control: Ascorbic acid, Trolox, or Gallic acid.
-
Solvent: Methanol (HPLC grade) or Ethanol (95-100%). Note: Methanol is a common solvent, but ethanol is preferred due to lower toxicity.[10]
-
Ultrapure water.
Reagent Preparation: A Foundation for Accuracy
Causality Note: Precise reagent preparation is critical for reproducibility. The DPPH solution is light-sensitive; therefore, all preparation and storage steps must be performed with protection from light (e.g., using amber glassware or aluminum foil) to prevent auto-reduction and maintain radical stability.[11]
| Reagent | Preparation Instructions | Storage Conditions |
| DPPH Stock Solution (1 mM) | Accurately weigh 19.7 mg of DPPH powder. Dissolve in a 50 mL volumetric flask with methanol. Mix thoroughly until fully dissolved. | Store at 4°C, protected from light. Stable for up to one week. |
| DPPH Working Solution (~0.1 mM) | Dilute the 1 mM stock solution 1:10 with methanol (e.g., 5 mL of stock into 45 mL of methanol). Adjust the concentration with methanol until the absorbance at 517 nm is 1.0 ± 0.2 . This standardization is crucial for consistent results.[10] | Prepare fresh daily before use. Keep protected from light. |
| DHF Stock Solution (1 mg/mL) | Accurately weigh 10 mg of Dihydroxyfumaric acid. Dissolve in 10 mL of methanol (or appropriate solvent). | Prepare fresh. DHF can be unstable in solution. |
| DHF Serial Dilutions | Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL). | Use immediately after preparation. |
| Positive Control Stock (1 mg/mL) | Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol. | Prepare fresh. Ascorbic acid is particularly prone to oxidation. |
| Positive Control Serial Dilutions | Prepare serial dilutions from the stock solution, similar to the DHF standard curve. | Use immediately after preparation. |
Experimental Protocol: A Step-by-Step Workflow
This protocol is optimized for a 96-well microplate format, which enhances throughput and reduces reagent consumption.
Caption: Experimental workflow for the DPPH antioxidant assay.
Plate Setup
A robust experimental design requires the inclusion of several types of controls to ensure the validity of the results. All samples and controls should be run in triplicate.
-
Test Wells: Contain the DHF sample (or positive control) and the DPPH solution.
-
Negative Control (A_control): Contains the solvent (methanol) and the DPPH solution. This represents 100% of the un-scavenged DPPH radical.
-
Sample Blank Wells: Contain the DHF sample and the solvent (methanol) without DPPH. This is essential to correct for any intrinsic color of the test sample.
Table 2: Example 96-Well Plate Layout NC = Negative Control, B = Blank, PC = Positive Control, S = Sample
| 1 | 2 | 3 | 4 | 5 | 6 | ... | |
|---|---|---|---|---|---|---|---|
| A | NC | NC | NC | PC1-B | PC1-B | PC1-B | ... |
| B | PC1 | PC1 | PC1 | PC2-B | PC2-B | PC2-B | ... |
| C | PC2 | PC2 | PC2 | PC3-B | PC3-B | PC3-B | ... |
| D | PC3 | PC3 | PC3 | S1-B | S1-B | S1-B | ... |
| E | S1 | S1 | S1 | S2-B | S2-B | S2-B | ... |
| F | S2 | S2 | S2 | S3-B | S3-B | S3-B | ... |
| G | S3 | S3 | S3 | ... | ... | ... | ... |
| H | ... | ... | ... | ... | ... | ... | ... |
Assay Procedure
-
Add Samples/Controls: Pipette 100 µL of each DHF serial dilution, positive control dilution, and solvent (for Negative Control wells) into the appropriate wells of the 96-well plate.
-
Add Blanks: In the corresponding blank wells, pipette 100 µL of each DHF and positive control dilution. Add 100 µL of methanol to these wells instead of DPPH solution in the next step.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells.
-
Mix and Incubate: Mix the plate gently for 1 minute. Cover the plate to protect it from light and incubate for 30 minutes at room temperature. The incubation period is critical to allow the reaction to reach a steady state or completion.[10][12]
-
Measure Absorbance: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:
% RSA = [ (A_control - (A_sample - A_blank)) / A_control ] x 100 [12][13]
Where:
-
A_control: The average absorbance of the Negative Control wells (DPPH + solvent).
-
A_sample: The absorbance of the test well (DPPH + DHF sample).
-
A_blank: The average absorbance of the corresponding Sample Blank well (DHF sample + solvent).
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3][12] A lower IC50 value signifies a higher antioxidant potency.
-
Calculate % RSA: For each concentration of DHF and the positive control, calculate the average % RSA.
-
Plot the Data: Create a scatter plot with the concentration of the antioxidant on the x-axis and the corresponding average % RSA on the y-axis.
-
Determine IC50: Perform a linear regression analysis on the linear portion of the curve.[14][15] The equation of the line will be in the form y = mx + c .
-
To find the IC50, set y = 50 and solve for x:
-
IC50 (x) = (50 - c) / m
-
Table 3: Sample Data for IC50 Calculation
| DHF Conc. (µg/mL) | Avg. Absorbance | Avg. % RSA |
| 0 (Control) | 1.052 | 0.0 |
| 15.6 | 0.876 | 16.7 |
| 31.25 | 0.698 | 33.6 |
| 62.5 | 0.511 | 51.4 |
| 125 | 0.305 | 71.0 |
| 250 | 0.112 | 89.4 |
From a plot of this data, linear regression would be used to calculate the precise concentration that yields 50% RSA.
Trustworthiness, Limitations, and Best Practices
-
Self-Validation: The inclusion of a known positive control like Ascorbic Acid or Trolox is non-negotiable.[16] The IC50 value obtained for the positive control should be consistent with established literature values, thereby validating the assay's execution.
-
Solvent Effects: The choice of solvent can influence the reaction kinetics.[1] It is crucial to use the same solvent for all reagents and dilutions to maintain consistency.
-
Reaction Kinetics: The 30-minute incubation time is a general guideline. Some compounds, including certain DHF derivatives, may exhibit fast or slow reaction kinetics.[17][18] For novel compounds, it may be beneficial to perform a time-course experiment to determine the optimal incubation time.
-
Not a Biological System: The DPPH assay is a chemical assay and does not fully replicate the complex environment of a biological system.[1] Therefore, results should be interpreted as a measure of chemical antioxidant capacity. It is highly recommended to complement the DPPH assay with other methods like ABTS, FRAP, or ORAC for a more comprehensive antioxidant profile.[1]
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the antioxidant capacity of dihydroxyfumaric acid using the DPPH radical scavenging assay. By adhering to the detailed steps for reagent preparation, experimental execution, and data analysis, researchers can generate reliable and reproducible results. The emphasis on proper controls, understanding the assay's mechanism, and acknowledging its limitations ensures that the data obtained is both accurate and correctly interpreted, providing valuable insights for drug discovery, nutraceutical development, and food science applications.
References
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Gonta, M., et al. (2026, January 11). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. IntechOpen. [Link]
-
Secara, N., et al. (2010). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova, 5(2), 59-67. [Link]
-
ResearchGate. (2022, April 3). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]
-
ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]
-
Gülçin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+· Decolorization Assay. Scribd. [Link]
-
Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]
-
ResearchGate. (n.d.). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH. ResearchGate. [Link]
-
El-Guendouz, S., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(6), 1-8. [Link]
-
Wikipedia. (n.d.). DPPH. Wikipedia. [Link]
-
Dr. Tulip. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
-
Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]
-
Bio-protocol. (n.d.). DPPH radical scavenging activity. Bio-protocol. [Link]
-
Secara, N., et al. (2010). OBSERVATIONS ON THE ANTIOXIDANT ACTIVITY OF NOVEL DIHYDROXYFUMARIC ACID DERIVATIVES. Chemistry Journal of Moldova. [Link]
-
Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. SCIRP. [Link]
-
Duca, G., et al. (n.d.). STOPPED-FLOW STUDIES OF THE. [Link]
-
Gonta, M., et al. (2025, December 22). Investigation of synergic/anti-synergic interactions of dihydroxifumaric acid and ascorbic acid with DPPH. ResearchGate. [Link]
-
ResearchGate. (n.d.). Spectra of the interaction of DPPH with different concentrations of DHF and AA in (a), (b) ethanol, and in (c), (d) wine model solution. ResearchGate. [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
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Preparation of dihydroxyfumaric acid hydrate stock solution in DMSO
An Application Note and Protocol for the Preparation and Handling of Dihydroxyfumaric Acid Hydrate Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of dihydroxyfumaric acid hydrate (DHFH) stock solutions in dimethyl sulfoxide (DMSO). Dihydroxyfumaric acid (DHF), an endogenous metabolite and natural antioxidant, is a compound of significant interest in metabolic research, antioxidant studies, and as a synthon in organic chemistry.[1][2][3] Given its applications, the ability to prepare stable, accurately concentrated stock solutions is paramount for experimental reproducibility. This guide explains the critical parameters, including solvent quality, dissolution techniques, and storage conditions, to ensure the integrity and longevity of DHFH solutions for research and drug development applications.
Introduction: The Scientific Imperative for a Validated Protocol
Dihydroxyfumaric acid (DHF) is a key intermediate in various biological and chemical processes.[4][5] Its ene-diol moiety confers potent antioxidant properties, making it a subject of study in food science, winemaking, and biomedical research.[3][6] In a laboratory setting, DHF is typically supplied as a hydrate (DHFH), a stable, crystalline powder.
For most cell-based assays and biochemical experiments, DHFH must be dissolved in a biocompatible organic solvent, with DMSO being the most common choice due to its broad solubilizing power.[7][8] However, the preparation of DHFH in DMSO is not trivial. Several factors can compromise the solution's integrity:
-
Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture. Water contamination can significantly decrease the solubility of many organic compounds, including DHFH.[1]
-
Compound Stability: While the solid form is stable under recommended conditions, the long-term stability of DHFH in a DMSO solution is finite and highly dependent on storage temperature.[1][9]
-
Tautomerism: In solution, dihydroxyfumaric acid exists in equilibrium between two tautomeric forms (enol and keto), which can influence its reactivity and interactions.[5]
This protocol provides a self-validating system designed to mitigate these risks, ensuring researchers can produce high-quality, reliable DHFH stock solutions.
Materials and Equipment
Reagents
-
Dihydroxyfumaric Acid Hydrate (CAS: 199926-38-0)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, Biotechnology Grade (CAS: 67-68-5)
Equipment
-
Analytical balance (readability to 0.01 mg)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL, amber or covered in foil)
-
Calibrated micropipettes (P200, P1000)
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Safety and Handling Precautions
Before beginning, review the Safety Data Sheet (SDS) for all chemicals.
-
General Handling: Handle DHFH powder in a well-ventilated area or chemical fume hood to avoid creating and inhaling dust.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]
-
Chemical Incompatibilities: DHFH is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[9][11]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[12]
Experimental Protocol: Preparation of a 100 mM DHFH Stock Solution
This protocol details the preparation of a high-concentration stock solution, which is the most common workflow in a research setting. The principles described can be adapted for other concentrations.
Quantitative Data Summary
| Parameter | Value | Unit | Source / Calculation |
| Compound Name | Dihydroxyfumaric Acid Hydrate | - | - |
| CAS Number | 199926-38-0 | - | [10] |
| Molecular Weight (MW) | 166.09 | g/mol | [1] |
| Target Stock Concentration | 100 | mM | - |
| Solubility in DMSO | ~33 | mg/mL | [1] |
| Equivalent Molar Solubility | ~198.68 | mM | [1] |
| Required Mass for 1 mL | 16.61 | mg | Mass = 0.1 M * 0.001 L * 166.09 g/mol |
Step-by-Step Methodology
-
Pre-Equilibration: Allow the sealed container of DHFH powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder or into the solvent upon opening.
-
Mass Calculation: Calculate the mass of DHFH required for your desired volume and concentration. For 1 mL of a 100 mM stock:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 166.09 g/mol * 1000 mg/g = 16.61 mg
-
-
Weighing: On an analytical balance, carefully weigh the calculated mass of DHFH powder directly into a sterile, appropriately sized microcentrifuge tube. Use an amber tube or wrap a clear tube in aluminum foil to protect the compound from light, as it may be light-sensitive.[9]
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the DHFH powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution:
-
Initial Mixing: Immediately cap the tube tightly and vortex for 30-60 seconds. A suspension will form.
-
Sonication (Causality): Place the tube in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which helps to break apart powder agglomerates and significantly accelerates the dissolution process, especially for compounds nearing their solubility limit.[7]
-
Warming (Optional): If full dissolution is not achieved, the tube can be gently warmed to 37°C for a few minutes, followed by vortexing.[7] This increases the kinetic energy of the system, enhancing solubility. Avoid prolonged heating, which could degrade the compound.
-
-
Verification: Visually inspect the solution against a bright light source to ensure there are no visible particulates or haze. The final solution should be clear and homogenous.
Workflow Visualization
Caption: Decision tree for proper DHFH stock solution storage.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for preparing dihydroxyfumaric acid hydrate stock solutions in DMSO. By adhering to these guidelines—specifically the use of anhydrous DMSO, proper dissolution techniques, and a stringent aliquoting and storage strategy—researchers can ensure the production of reliable and reproducible reagents. This foundation of quality control is indispensable for achieving accurate and meaningful results in drug development and life science research.
References
-
Vlasa, M., et al. (2020). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. IntechOpen. Retrieved from [Link]
-
BioCrick. (n.d.). Dihydroxyfumaric acid. Retrieved from [Link]
-
Gutu, T., et al. (2020). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. Retrieved from [Link]
-
Gutu, T. (n.d.). Antioxidant Analysis of DHF. Scribd. Retrieved from [Link]
-
MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311348, Dihydroxyfumaric acid hydrate. Retrieved from [Link]
-
Vlasa, M., et al. (2020). Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity. ResearchGate. Retrieved from [Link]
-
Gutu, T., et al. (2014). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved from [Link]
-
Alkali Scientific. (n.d.). Dihydroxyfumaric acid hydrate, 1 X 25 g (D113204-25G). Retrieved from [Link]
-
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
-
Japan Science and Technology Agency. (n.d.). Dihydroxyfumaric acid. J-GLOBAL. Retrieved from [Link]
-
Šimunková, M., et al. (2020). Dimethyl sulfoxide as a strongly coordinating solvent: 3´,4´-dihydroxyflavone-Cu(II)-DMSO system case study. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Dihydroxyfumaric Acid (DHF) Solutions
Welcome to the technical support guide for dihydroxyfumaric acid (DHF). This resource is designed for researchers, scientists, and drug development professionals who utilize DHF and face the common challenge of its instability in solution. This guide provides in-depth technical explanations, troubleshooting FAQs, and validated protocols to help you maintain the integrity and activity of your DHF solutions.
Section 1: The Core Challenge: Understanding DHF Instability
Dihydroxyfumaric acid is a valuable endogenous metabolite and a powerful antioxidant, structurally similar to ascorbic acid.[1] However, its utility is often hampered by its inherent instability in aqueous solutions. The primary degradation pathway is a spontaneous oxidative decarboxylation, where the molecule loses one or both of its carboxyl groups as CO2.[2] This process is accelerated by several factors, including pH, temperature, and the presence of trace metal ions.[3]
The degradation not only reduces the concentration of the active compound but can also lead to the formation of byproducts that may interfere with experimental results. Understanding the mechanism of this degradation is the first step toward preventing it.
Mechanism of Degradation
In solution, DHF exists in equilibrium between its enol and keto tautomeric forms.[2] The enol form is particularly susceptible to oxidation. The process is significantly catalyzed by divalent metal ions (like Cu²⁺ or Fe²⁺), which can form chelates with the DHF molecule, facilitating electron transfer and subsequent decarboxylation.[3][4]
Diagram 1: Simplified Degradation Pathway of Dihydroxyfumaric Acid
The following diagram illustrates the key stages of DHF degradation, highlighting the points where experimental controls can intervene to enhance stability.
A simplified workflow showing DHF degradation and key intervention points.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with DHF solutions.
Q1: Why is my freshly prepared DHF solution rapidly turning yellow or brown?
A: This color change is a visual indicator of oxidative degradation. The initial, colorless DHF solution is being oxidized to compounds like diketosuccinic acid, which can further break down into colored byproducts.[2] This process is often accelerated by dissolved oxygen and trace metal contaminants in your solvent or glassware.
-
Senior Application Scientist's Note: The ene-diol functional group in DHF is a strong reducing agent, making it highly susceptible to oxidation.[5] Think of it as being as sensitive as ascorbic acid. If your buffer or water source has even trace amounts of metal ions (e.g., from pipes or storage containers), you are essentially adding a catalyst for this degradation reaction.[3]
Q2: What is the optimal pH for preparing and storing DHF solutions?
A: DHF is significantly more stable in acidic conditions. A pH between 3.0 and 4.0 is recommended for stock solutions.
-
Senior Application Scientist's Note: In acidic media, the carboxyl groups of DHF are protonated. This reduces the molecule's tendency to form the reactive enolate anion, which is a key intermediate in the metal-catalyzed oxidation pathway.[3] Conversely, at neutral or alkaline pH, the deprotonated carboxylate and hydroxyl groups readily chelate with metal ions, dramatically accelerating degradation.
Q3: I've adjusted the pH, but my solution is still degrading. What else can I do?
A: The most common culprit after pH is metal ion catalysis. The addition of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), is crucial for sequestering these ions.[6][7]
-
Senior Application Scientist's Note: EDTA is a powerful hexadentate ligand that forms highly stable, water-soluble complexes with a wide range of metal ions, including Fe²⁺, Fe³⁺, and Cu²⁺.[8] By binding these ions, EDTA effectively removes them from the solution, preventing them from participating in the catalytic cycle that degrades DHF.[9][10] We recommend using a final concentration of 0.1 to 1 mM EDTA in your DHF stock solutions.
Q4: What is the best solvent for DHF? Should I use water or an organic solvent?
A: While DHF is soluble in some organic solvents like hot methanol, for most biological applications, an aqueous buffer is necessary.[11] The key is not the solvent itself, but the quality and preparation of that solvent.
-
Senior Application Scientist's Note: Always use high-purity, deionized water (ddH₂O) or a suitable buffer that has been degassed and treated with a chelating agent. If using an organic solvent for a stock solution, ensure it is anhydrous and of high purity, as water and metal impurities are the primary drivers of degradation.[12] For long-term storage, powder form is most stable.[12]
Q5: How should I store my DHF solutions to maximize their shelf-life?
A: Store DHF solutions at 2-8°C, protected from light.[11] For long-term storage (>1 week), we strongly recommend preparing aliquots and freezing them at -20°C or -80°C.[12]
-
Senior Application Scientist's Note: Cold temperatures significantly slow the kinetics of all chemical reactions, including the decarboxylation of DHF.[13] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce atmospheric oxygen and moisture, leading to degradation with each cycle. Protection from light is also advisable as a general precaution against photochemical degradation pathways.
Section 3: Validated Protocols
Protocol 3.1: Preparation of a Stabilized DHF Stock Solution (100 mM)
This protocol outlines the steps to prepare a DHF stock solution with enhanced stability for use in downstream experiments.
Materials:
-
Dihydroxyfumaric acid powder (hydrate or anhydrous)
-
High-purity, deionized water (ddH₂O)
-
Disodium EDTA
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Calibrated pH meter
-
Sterile, conical tubes (e.g., 50 mL)
-
Sterile, microcentrifuge tubes for aliquots
Procedure:
-
Prepare the Chelation Buffer: In a 50 mL conical tube, add approximately 40 mL of ddH₂O. Add disodium EDTA to a final concentration of 1 mM. Mix thoroughly until dissolved.
-
Degas the Buffer (Optional but Recommended): To remove dissolved oxygen, sparge the buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Alternatively, use freshly boiled and cooled ddH₂O.
-
Weigh DHF: In a separate tube, accurately weigh the amount of DHF powder required for your target volume and concentration. (For 50 mL of 100 mM DHF hydrate, MW ~184.10 g/mol , weigh 0.92 g).
-
Dissolve DHF: Add the DHF powder to the chelation buffer. Mix by vortexing or gentle inversion. DHF may be slow to dissolve.
-
Adjust pH: Carefully monitor the pH of the solution. It will likely be acidic. Use the 1M HCl or 1M NaOH solutions dropwise to adjust the pH to 3.5 ± 0.2 . This is the most critical step for stability.
-
Final Volume: Once the pH is stable, add the chelation buffer to reach your final desired volume (e.g., 50 mL). Mix well.
-
Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[12] For short-term use (1-2 days), the solution can be kept at 2-8°C.
Protocol 3.2: Quality Control - Spectrophotometric Confirmation of DHF Concentration
This is a basic QC check. Since DHF itself does not have a strong, unique chromophore for simple direct measurement, this protocol assesses stability by monitoring for the appearance of degradation products over time. A stable solution should show minimal change.
Procedure:
-
Immediately after preparing your DHF stock solution (T=0), take a small sample.
-
Dilute the sample in your experimental buffer to a working concentration.
-
Scan the absorbance of the solution from 220 nm to 400 nm using a UV-Vis spectrophotometer. Use the buffer as a blank.
-
Note the initial absorbance spectrum. A fresh, undegraded solution should have minimal absorbance in the higher wavelength regions (>300 nm).
-
After a period of storage under your chosen conditions (e.g., 24 hours at 4°C), repeat the scan on a new sample from the same stock.
-
Interpretation: An increase in absorbance, particularly in the 280-350 nm range, or the appearance of a yellow tint, indicates the formation of degradation products and a loss of DHF integrity. A stable solution will show a nearly identical spectrum to the T=0 reading.
Section 4: Data Summary: Factors Affecting DHF Stability
The following table summarizes the key experimental variables and their impact on the stability of DHF in aqueous solutions.
| Parameter | Poor Stability Condition | Recommended for High Stability | Rationale |
| pH | Neutral to Alkaline (pH > 6) | Acidic (pH 3.0 - 4.0) | Prevents formation of the reactive enolate anion, a key intermediate in the degradation pathway. |
| Metal Ions | Present (even trace amounts) | Absent or Sequestered | Divalent metal ions (Fe²⁺, Cu²⁺) are powerful catalysts for oxidative decarboxylation.[3] |
| Chelating Agents | Absent | Present (e.g., 0.1-1 mM EDTA) | Sequesters and inactivates catalytic metal ions, preventing them from interacting with DHF.[6][9] |
| Temperature | Ambient or Elevated | Low (2-8°C or frozen) | Reduces the kinetic rate of all chemical degradation reactions.[13] |
| Oxygen | High (aerated solutions) | Low (degassed solutions) | Oxygen is a reactant in the oxidative degradation pathway. |
| Light Exposure | Exposed to ambient/UV light | Protected from light | Precautionary measure to prevent potential photochemical degradation. |
References
-
Secara, N., et al. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved from [Link]
-
Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+· Decolorization Assay. Scribd. Retrieved from [Link]
-
Porubin, D., et al. (2026). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. MDPI. Retrieved from [Link]
-
Rinner, U., et al. (2016). Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: A Preparative Approach to the Glyoxylate Scenario. PubMed. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Ethylenediaminetetraacetic acid. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Ethylenediaminetetraacetic acid: Application, toxicity and environmental fate. Retrieved from [Link]
-
BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]
-
ResearchGate. (2026). Occurrence and Chemistry of Dihydroxyfumaric Acid | Request PDF. Retrieved from [Link]
-
Henan Jinhe Industry Co., Ltd. (n.d.). Characteristics and Application of EDTA. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation mechanism of dicarboxylic acids in the aqueous phase by OH. Retrieved from [Link]
-
University of Bristol. (n.d.). EDTA - Molecule of the Month. Retrieved from [Link]
-
Yuanlian Chemical. (2025). EDTA: The Silent Powerhouse of Modern Industry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]
-
SpringerOpen. (n.d.). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combi. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Oxidative decarboxylation. Wikipedia. Retrieved from [Link]
-
Clutch Prep. (n.d.). Decarboxylation Mechanism Explained. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dihydroxyfumaric acid | C4H4O6 | CID 54678503. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Retrieved from [Link]
-
PubMed. (n.d.). A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid. Retrieved from [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
Springer. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chelation in Metal Intoxication. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Spectrophotometeric methods for determination of doxycycline in tablet formulation | Request PDF. Retrieved from [Link]
-
Allied Academies. (2018). Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. Retrieved from [Link]
Sources
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- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
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Improving solubility of dihydroxyfumaric acid hydrate in water
Technical Support Center: Dihydroxyfumaric Acid (DHF) Hydrate
Executive Summary: The Solubility-Stability Paradox
Researchers working with Dihydroxyfumaric Acid (DHF) Hydrate often encounter a critical physicochemical barrier we term the "Solubility-Stability Paradox."
-
The Solubility Issue: In its free acid form, DHF hydrate is sparingly soluble in cold water due to strong intermolecular hydrogen bonding and a rigid crystal lattice. To solubilize it, one typically raises the pH to deprotonate the carboxylic acid groups (pKa₁ ≈ 1.14).
-
The Stability Issue: DHF is an enediol (similar to ascorbic acid).[1] While increasing pH improves solubility by forming the dihydroxyfumarate anion, it simultaneously catalyzes rapid auto-oxidation and decarboxylation. The solution turns yellow/brown as it degrades into diketosuccinic acid and glycolaldehyde.
Core Directive: You cannot have high solubility and high stability simultaneously in water. This guide provides protocols to manage this trade-off.
Decision Logic: Selecting the Right Protocol
Before attempting solubilization, use this decision matrix to select the protocol that matches your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy.
Protocol A: Cosolvent Stock (Preferred Method)
Context: This method uses an organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous buffer. This maintains the chemical integrity of DHF for longer periods.
Reagents:
-
DHF Hydrate (Solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Abs. 99%)
-
Experimental Buffer (e.g., PBS, pH 7.4)
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of DHF hydrate.
-
Primary Solubilization: Dissolve DHF in DMSO or Ethanol to a concentration of 33 mg/mL (approx. 200 mM). Vortex vigorously. The solution should be clear and colorless.
-
Note: DMSO is preferred for higher concentrations; Ethanol is preferred if DMSO toxicity is a concern for cells.
-
-
Dilution: Add this stock solution dropwise to your aqueous buffer while stirring.
-
Limit: Keep the final organic solvent concentration <1% (v/v) to avoid solvent effects in biological assays.
-
Protocol B: Pure Aqueous Solubilization (The "Salt" Method)
Context: For experiments where organic solvents are strictly prohibited. This method relies on converting the insoluble free acid into the soluble sodium dihydroxyfumarate salt.
WARNING: This solution is thermodynamically unstable . It must be prepared immediately before use.
Reagents:
Step-by-Step Workflow:
-
Deoxygenation: Bubble nitrogen or argon gas through cold water (4°C) for 15 minutes.
-
Why? DHF oxidizes rapidly in the presence of dissolved oxygen.
-
-
Suspension: Add DHF hydrate to the water. It will remain as a white powder suspension.
-
Titration (The Critical Step):
-
Place the beaker on a magnetic stirrer.
-
Insert a pH probe.
-
Add 1M NaOH dropwise.
-
Target pH: Stop exactly at pH 6.0 - 6.5 .
-
Observation: As the pH rises past its pKa values, the powder will dissolve.
-
-
Filtration: If trace particles remain, filter through a 0.22 µm PVDF filter.
-
Immediate Use: Use within 15–30 minutes.
Troubleshooting the Aqueous Method:
| Observation | Diagnosis | Corrective Action |
| Solution turns Yellow/Brown | Oxidation has occurred. Diketosuccinic acid is forming.[6] | Use degassed water. Add 1mM EDTA to chelate trace metals (which catalyze oxidation). |
| Bubbling observed | Decarboxylation (CO₂ release). | Temperature is too high. Keep solution on ice (4°C). |
| Precipitate reforms | pH has drifted back down. | DHF is acidic; as it dissolves, it lowers pH. Readjust pH carefully. |
Mechanistic Insight: Why does it degrade?
Understanding the degradation pathway helps in troubleshooting. DHF is an "enediol" structure. In water, especially at neutral/basic pH, it undergoes oxidative degradation.
Figure 2: The oxidative degradation pathway of Dihydroxyfumaric acid.
Frequently Asked Questions (FAQ)
Q: Can I autoclave DHF solutions? A: No. Heat will instantly decarboxylate the molecule, rendering it inactive. Always use sterile filtration (0.22 µm).
Q: What is the exact pKa of Dihydroxyfumaric Acid? A: The first pKa (pKa₁) is approximately 1.14 , and the second is higher (approx 2.5–3.0). This makes it a relatively strong organic acid compared to acetic acid. This low pKa is why the free acid is so insoluble in non-ionic water—it requires a base to ionize.
Q: Why does my protocol recommend adding EDTA? A: Trace metal ions (Iron, Copper) present in distilled water act as catalysts for the oxidation of the enediol group. EDTA (0.1 - 1.0 mM) chelates these metals, significantly extending the half-life of the DHF solution.
Q: Is the "hydrate" form different from the anhydrous form? A: Yes. The hydrate (MW ~166.[3][5]09) contains water molecules in the crystal lattice. If your protocol calculates molarity based on the anhydrous weight (MW ~148.07), your concentration will be incorrect. Always check the label and adjust calculations.
References
-
Selleck Chemicals. Dihydroxyfumaric acid hydrate: Chemical Properties and Solubility. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54678503, Dihydroxyfumaric acid. Retrieved from
-
Sigma-Aldrich. Dihydroxyfumaric acid hydrate Product Sheet & Safety Data. Retrieved from
-
Studylib. pKa Values Table: Inorganic & Organic Acids (Reference for pKa 1.14). Retrieved from
Sources
Stabilizing dihydroxyfumarate solutions against air oxidation
Welcome to the technical support center for dihydroxyfumarate (DHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation and stabilization of dihydroxyfumarate solutions. Given its inherent instability, proper handling is paramount to ensure experimental reproducibility and success. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to Dihydroxyfumarate Instability
Dihydroxyfumaric acid (DHF) is an enediol compound with structural similarities to ascorbic acid, and like ascorbic acid, it is a potent antioxidant and radical scavenger[1][2]. However, this reactivity also makes it highly susceptible to degradation, particularly in aqueous solutions. The primary mechanism of degradation is air oxidation, a process significantly accelerated by the presence of transition metal ions and influenced by the pH of the solution. The main degradation product of DHF oxidation is diketosuccinic acid[3]. Understanding and mitigating these instabilities are critical for any experimental work involving DHF.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared dihydroxyfumarate solution rapidly turns yellow/brown. What is happening?
A1: The color change you are observing is a classic indicator of DHF oxidation. The enediol moiety of DHF is readily oxidized by dissolved oxygen in your solvent. This process is often catalyzed by trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) present in your reagents or glassware. The colored products are likely the result of the formation of diketosuccinic acid and potentially subsequent polymerization or side reactions.
Q2: I prepared a DHF solution for an experiment, but the results were not reproducible. Could solution instability be the cause?
A2: Absolutely. If your DHF solution is degrading over the course of your experiment, the effective concentration of the active compound is changing. This will lead to significant variability in your results. It is crucial to use freshly prepared, stabilized DHF solutions for all experiments to ensure consistency.
Q3: What is the optimal pH for storing dihydroxyfumarate solutions?
A3: While specific long-term stability studies on DHF at various pH values are not extensively documented in publicly available literature, general principles for similar molecules suggest that a slightly acidic to neutral pH range is often optimal for stability in solution[4]. Very low (acidic) or high (alkaline) pH can catalyze degradation reactions[5][6]. For experimental purposes, it is recommended to buffer your DHF solution to a pH between 4 and 6.
Q4: Can I store DHF solutions for later use?
A4: It is highly recommended to prepare DHF solutions fresh for each experiment. If short-term storage is unavoidable, it should be done at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air. The addition of stabilizing agents as described in the protocols below is essential for any storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with dihydroxyfumarate.
Issue 1: Rapid Degradation of DHF in Aqueous Buffers
-
Symptom: A DHF solution in a standard aqueous buffer (e.g., PBS) shows significant discoloration and loss of activity within a short period.
-
Cause: This is likely due to a combination of air oxidation and catalysis by trace metal ions in the buffer reagents.
-
Troubleshooting Steps:
-
Deoxygenate your solvent: Before dissolving the DHF, sparge your buffer with an inert gas such as nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Incorporate a chelating agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester metal ions, preventing them from catalyzing the oxidation of DHF[7][8][9]. A final concentration of 0.1-1 mM EDTA is a good starting point.
-
Work at low temperatures: Prepare your solutions on ice and store them at 2-8°C to slow down the rate of degradation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in results when treating cells with DHF.
-
Cause: In addition to the inherent instability of DHF, components of your cell culture medium (e.g., metal ions in salts, riboflavin which can be photosensitive) may be accelerating its degradation.
-
Troubleshooting Steps:
-
Prepare a concentrated, stabilized stock solution: Prepare a high-concentration stock of DHF in a deoxygenated, EDTA-containing buffer.
-
Minimize incubation time: Add the DHF solution to your cell cultures immediately before the desired treatment period.
-
Use a positive control: Include a known stable antioxidant, such as N-acetylcysteine, in your experimental design to help differentiate between DHF-specific effects and experimental artifacts.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Dihydroxyfumarate Stock Solution
This protocol provides a method for preparing a 100 mM DHF stock solution with enhanced stability.
Materials:
-
Dihydroxyfumaric acid (solid)
-
High-purity, deionized water
-
EDTA, disodium salt
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Nitrogen or Argon gas
Procedure:
-
Prepare the stabilization buffer:
-
To 90 mL of high-purity water, add EDTA to a final concentration of 1 mM.
-
Sparge the solution with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
-
Dissolve the DHF:
-
Weigh out the required amount of dihydroxyfumaric acid to achieve a final concentration of 100 mM.
-
Slowly add the solid DHF to the deoxygenated EDTA solution while stirring gently.
-
-
Adjust the pH:
-
Carefully adjust the pH of the solution to 5.0 - 6.0 using NaOH or HCl. Monitor the pH closely with a calibrated pH meter.
-
-
Final Volume and Storage:
-
Bring the solution to the final volume with deoxygenated water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application.
-
Store the solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Data Presentation: Factors Affecting DHF Stability
| Factor | Condition | Impact on Stability | Recommendation |
| Oxygen | Presence of atmospheric oxygen | High degradation | Deoxygenate solvents with inert gas (N₂ or Ar). |
| Metal Ions | Presence of Fe³⁺, Cu²⁺, etc. | Catalyzes oxidation | Add a chelating agent (e.g., 0.1-1 mM EDTA). |
| pH | Acidic (<4) or Alkaline (>7) | Increased degradation | Maintain pH in the range of 4-6 using a suitable buffer. |
| Temperature | Room temperature or higher | Accelerated degradation | Prepare and store solutions at low temperatures (2-8°C or -20°C). |
| Light | Exposure to UV or ambient light | Potential for photodegradation | Store solutions in amber vials or protect from light. |
Visualizing the Workflow
Diagram 1: DHF Degradation Pathway
Caption: Simplified pathway of DHF air oxidation.
Diagram 2: Workflow for Preparing Stabilized DHF Solution
Caption: Step-by-step workflow for DHF solution preparation.
References
- Álvarez-Parrilla, E., de la Rosa, L. A., Torres-Rivas, F., & Gonzalez-Aguilar, G. A. (2007). Complexation of Apple Antioxidants: A Review. Journal of Food Science, 72(5), R57-R69.
- Bors, W., Michel, C., & Saran, M. (1994). On the nature of antioxidant defense mechanisms: a comparison of the antioxidant efficiencies of vitamin E, vitamin C, and dihydroxyfumarate. Biochimica et Biophysica Acta (BBA) - General Subjects, 1221(1), 59-66.
- Buettner, G. R. (1988). In the absence of catalytic metals ascorbate does not autoxidize at pH 7. Journal of Biochemical and Biophysical Methods, 16(1), 27-40.
- Butch, C. J., Cope, W. G., & Krishnamurthy, R. (2012). pH-controlled reaction divergence of decarboxylation versus fragmentation in reactions of dihydroxyfumarate with glyoxylate and formaldehyde: parallels to biological pathways.
- Carolina Biological Supply Company. (2023, January 6).
- Chen, X., & Zhai, S. (2004). Solution stability of factor Xa inhibitors as a function of pH. Drug Development and Industrial Pharmacy, 30(9), 967-973.
- Dow Chemical Company. (n.d.).
- Hoo Chemtec. (2025, May 22).
- LibreTexts. (2025, July 10). 1.2: Preparing Solutions. Chemistry LibreTexts.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Roy, S., Siddique, S., Majumder, S., Abdul, M. I. M., Rahman, S. A. U., Lateef, D., ... & Bose, A. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research, 29(17).
- Shandong Yuanlian Chemical Co., Ltd. (2021, October 19).
- Sies, H. (1999). Glutathione and its role in cellular functions. Free Radical Biology and Medicine, 27(9-10), 916-921.
- TFO. (2012, November 1). SPECTROPHOTOMETRIC METHOD FOR DEGRADATION STUDY OF TENOFOVIR DISOPOXIL FUMARATES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Vázquez-Blanco, S., González-Freire, L., Davila-Pousa, M. C., & Crespo-Diz, C. (2018). pH determination as a quality standard for the elaboration of oral liquid compounding formula. Farmacia hospitalaria: organo oficial de expresion cientifica de la Sociedad Espanola de Farmacia Hospitalaria, 42(6), 244-249.
- Verma, A., & Singh, A. (2023, October 1). Types of Chelating Agents, Limitations and Utility. Research Journal of Pharmaceutical Dosage Forms and Technology, 15(4), 263-268.
- Wang, T., Sirison, J., & Lee, K. (2021). Phenolic compounds as antioxidants to improve oxidative stability of menhaden oil-based structured lipid as butterfat analog. Journal of the American Oil Chemists' Society, 98(1), 59-70.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- BenchChem. (2025).
- CD Bioparticles. (2021, November 23).
- Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94.
- Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop, 2, 1-16.
- MDPI. (2023, June 5).
- PubMed. (2015, February 11). Degradation of hydroxycinnamic acid mixtures in aqueous sucrose solutions by the Fenton process.
- Dovepress. (2016, October 3). Stability of apomorphine in solutions containing selected antioxidant agents.
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csstc.org [csstc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. hoochemtec.com [hoochemtec.com]
- 8. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
Technical Guide: pH Adjustment & Stability of Dihydroxyfumaric Acid (DHF)
Introduction: The Enediol Paradox
Dihydroxyfumaric acid (DHF) is a potent antioxidant and a metabolic intermediate, but it presents a notorious challenge in formulation: its stability is inversely proportional to its solubility and physiological relevance.
While DHF is stable as a solid hydrate, its behavior in solution is dominated by its enediol structure . Unlike standard carboxylic acids, DHF is highly susceptible to autoxidation and decarboxylation, processes that are drastically accelerated by pH adjustment toward neutrality.
This guide addresses the specific instability mechanisms triggered by pH manipulation and provides a validated protocol for preparing stable solutions.
Module 1: The Science of Instability
To successfully manipulate DHF, you must understand the mechanism driving its degradation.
The pKa and Tautomerism
DHF is a strong organic acid with a first pKa significantly lower than its parent, fumaric acid, due to the electron-withdrawing hydroxyl groups.
| Parameter | Value | Significance |
| pKa1 | ~1.14 | DHF is highly acidic in water. Dissolving it drops pH immediately. |
| pKa2 | ~2.8 - 3.0 | At pH > 3.0, DHF exists primarily as a dianion. |
| Tautomerism | 80% Enol / 20% Keto | In solution, the trans-enediol form predominates, which is the reactive antioxidant species. |
The Degradation Cascade
The moment you raise the pH (add base), you strip protons from the enediol group. The resulting enediolate anion is electron-rich and reacts rapidly with dissolved oxygen.
-
Oxidation: DHF oxidizes to Diketosuccinic Acid (DKS) .[1] This reaction is catalyzed by trace metals (Cu²⁺, Fe³⁺) and light.
-
Decarboxylation: DKS is unstable and spontaneously decarboxylates to form Glycolaldehyde and Oxalic Acid .
-
Color Change: The solution transitions from Colorless
Yellow Brown due to polymerization of degradation products.
Visualization: pH-Dependent Degradation Pathway
Figure 1: The degradation pathway of DHF.[1] Note that pH elevation triggers the formation of the reactive anion, leading to irreversible fragmentation.
Module 2: Troubleshooting pH Adjustment
User Scenario: "I added NaOH to adjust my DHF solution to pH 7.4, and it turned brown within minutes."
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Immediate Browning | Oxidation: Dissolved oxygen reacted with the deprotonated enediol. | Degas solvents (Argon/N2) for 20 mins before dissolving DHF. |
| pH Drift (Dropping) | Decarboxylation: Formation of CO2 and acidic byproducts (Oxalic acid). | Keep solution on ice (4°C) . Prepare fresh; do not store neutral solutions. |
| Precipitation | Metal Chelation: DHF chelates trace Ca²⁺ or Mg²⁺ from non-pure water. | Use LC-MS grade water or add EDTA (if compatible with assay). |
| Signal Loss (UV/HPLC) | Tautomer Shift: Keto-enol ratio shifting during equilibration. | Allow 15 min equilibration time after dissolving, but before pH adjustment. |
FAQ: Expert Responses
Q: Can I make a stock solution of DHF at pH 7.4? A: No. At pH 7.4, the half-life of DHF is measured in minutes to hours depending on temperature and oxygen.
-
Recommendation: Prepare a high-concentration stock in DMSO or acidic water (pH < 2) . Dilute into the assay buffer immediately prior to use.
Q: Why does the pH keep dropping after I adjust it? A: You are witnessing the degradation in real-time. As DHF oxidizes to diketosuccinic acid and then hydrolyzes, it generates protons and new acidic species.
-
Fix: Use a strong buffer (e.g., 100mM Phosphate or HEPES) rather than just adjusting water with NaOH. The buffer capacity must overwhelm the protons released by degradation.
Q: Does temperature matter? A: Yes. The oxidation rate roughly doubles for every 10°C increase. Always perform pH adjustments on ice.
Module 3: Validated Protocol
Protocol: Anaerobic Preparation of Neutral DHF Solutions
Use this workflow for experiments requiring DHF at physiological pH (e.g., cell culture, enzymatic assays).
Reagents:
-
Dihydroxyfumaric Acid Hydrate (Solid)
-
NaOH (1M and 0.1M)
-
Argon or Nitrogen gas line
-
Buffer (PBS or HEPES), degassed
Workflow Diagram:
Figure 2: Decision tree for the anaerobic preparation of DHF solutions.
Step-by-Step Instructions:
-
Solvent Prep: Take your target buffer (e.g., PBS). Sparge with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen. This is the most critical step.
-
Chill: Place the degassed buffer on ice.
-
Dissolution: Add DHF solid. Vortex to dissolve. The pH will drop to ~1.5 - 2.0.
-
Adjustment:
-
Maintain an inert gas blanket over the vessel.
-
Add NaOH dropwise while stirring.
-
Tip: Do not overshoot. If you go to pH 10 and try to bring it back down, you have already irreversibly oxidized a portion of the molecule.
-
-
Filtration (Optional): If sterilization is needed, use a 0.22 µm PES filter. Nylon filters may bind the molecule.
-
Usage: Use within 30 minutes .
References
-
ChemicalBook. Dihydroxyfumaric Acid - CAS 526-84-1 Properties and pKa Data.
-
SciSpace. Occurrence and chemistry of dihydroxyfumaric acid. (Detailed review of tautomerism and oxidation pathways).
-
ResearchGate. pH-controlled reaction divergence of decarboxylation versus fragmentation in reactions of dihydroxyfumarate.
-
Selleck Chemicals. Dihydroxyfumaric acid hydrate Stability and Storage Guidelines.
Sources
Optimal buffer systems for dihydroxyfumarate enzymatic reactions
Technical Support Center: Dihydroxyfumarate Enzymatic Reactions
A Guide to Optimal Buffer System Selection and Troubleshooting
Welcome to the technical support guide for optimizing enzymatic reactions involving dihydroxyfumarate (DHF). This document provides in-depth, field-tested insights for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and success of their experiments. We will move beyond simple protocols to explain the causal relationships between buffer choice, enzyme kinetics, and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the most common challenges and inquiries encountered during DHF enzymatic assays.
Section 1: Fundamental Concepts
Question: Why is buffer selection so critical for my dihydroxyfumarate (DHF) enzyme assay?
Answer: Buffer selection is paramount because it directly controls the pH, which is one of the most critical variables affecting enzyme activity.[1][2] Every enzyme has a narrow optimal pH range where it exhibits maximum catalytic efficiency.[1] For dihydroxyfumarate decarboxylase (EC 4.1.1.54), the key enzyme in DHF metabolism, this optimum is around pH 5.0.[3]
Beyond maintaining pH, buffer components can directly interact with your enzyme or cofactors.[4] Dihydroxyfumarate decarboxylase requires divalent cations like Mn²⁺ or Co²⁺ for activation.[3] A poorly chosen buffer can chelate (bind) these essential metal ions, effectively inactivating your enzyme and leading to failed experiments.[5] Therefore, the buffer is not an inert component; it is an active participant in the reaction environment.
Question: My enzyme is dihydroxyfumarate decarboxylase. What is its mechanism, and how does pH influence it?
Answer: Dihydroxyfumarate decarboxylase belongs to the lyase family and catalyzes the decarboxylation of dihydroxyfumarate.[3][6] The reaction is:
dihydroxyfumarate + H⁺ ⇌ 2-hydroxy-3-oxopropanoate (tartronate semialdehyde) + CO₂[3]
The involvement of a proton (H⁺) in the reaction mechanism underscores the sensitivity to pH. The enzyme's active site contains amino acid residues whose protonation states are crucial for substrate binding and catalysis. At the optimal pH of 5.0, these residues are in the correct ionic form to facilitate the reaction.[3] Deviating from this pH can alter the charge of these residues, disrupt the enzyme's three-dimensional structure, and reduce or eliminate its activity.[1]
Section 2: Buffer System Recommendations & Comparison
Question: Which buffer systems are recommended for the acidic pH optimum of dihydroxyfumarate decarboxylase?
Answer: Given the enzyme's optimal pH of ~5.0 and its requirement for divalent metal cofactors, selecting a buffer is a balancing act.[3] The ideal buffer should have a pKa close to the target pH and should not interfere with the necessary cofactors.
Based on these requirements, here are the most relevant buffer systems:
-
MES (2-(N-morpholino)ethanesulfonic acid): This is often the top recommendation , despite its pKa being slightly higher than the optimal pH. MES is one of the "Good's buffers," designed for minimal interaction with biological systems.[7][8] Crucially, it is a poor metal-binding agent and does not significantly chelate Mn²⁺, making it highly compatible with metalloenzymes like dihydroxyfumarate decarboxylase.[8][9] Its effective buffering range is pH 5.5 to 6.7, but it can often be used effectively down to pH 5.0.[7]
-
Citrate: Citrate has an effective buffering range of pH 3.0 to 6.2, which perfectly covers the enzyme's optimal pH.[5] However, it comes with a significant caution : citrate is a strong chelator of divalent cations, including the Mn²⁺ required by the enzyme.[5][10] Using a standard citrate buffer will likely inhibit the reaction by sequestering the essential cofactor. If citrate must be used, the concentration of the divalent cation may need to be carefully titrated to a level that sufficiently exceeds the chelating capacity of the buffer.
-
Acetate: With a pKa of ~4.76, acetate provides good buffering capacity at pH 5.0.[10] It is generally considered a non-interfering buffer in many systems. However, like any component, its compatibility should be empirically verified, as some enzymes can be inhibited by carboxylic acids.[11]
Data Summary: Comparison of Recommended Buffer Systems
| Property | MES | Citrate | Acetate |
| pKa (at 25°C) | 6.15[8] | pKa1=3.13, pKa2=4.76, pKa3=6.40[5] | 4.76[10] |
| Effective pH Range | 5.5 - 6.7[7] | 3.0 - 6.2[5][12] | 3.8 - 5.8 |
| Metal Ion Interaction | Excellent: Weakly binds Mn²⁺, non-coordinating.[8][9] | Poor: Strong chelator of divalent cations (Mn²⁺, Co²⁺).[5] | Good: Generally low interaction. |
| Primary Advantage | High compatibility with divalent metal cofactors. | Excellent buffering capacity at pH 5.0. | Good pKa match for optimal pH. |
| Primary Disadvantage | pKa is higher than the optimal pH of 5.0. | Strong chelation of essential cofactors. | Potential for enzyme inhibition by the carboxylate.[11] |
Section 3: Troubleshooting Guide
Question: My enzyme activity is very low or absent. How do I troubleshoot this?
Answer: Low or no activity is the most common issue. Use a systematic approach to diagnose the problem. The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low enzyme activity.
Question: I'm observing a high background signal or seeing product formation in my no-enzyme control. What could be the cause?
Answer: This suggests a non-enzymatic reaction is occurring. Dihydroxyfumarate can be unstable and undergo non-enzymatic decarboxylation or oxidation, and this process can be pH-dependent.[13][14]
-
Substrate Instability: DHF solutions, especially at neutral or alkaline pH, are susceptible to degradation. It is crucial to prepare DHF stock solutions fresh for each experiment.
-
Buffer Reactivity: While less common with standard biological buffers, ensure no component of your buffer is reacting with DHF. This can be tested by incubating the substrate in the buffer without the enzyme and monitoring for product formation over time.
Question: My results are inconsistent between replicates or experiments. What should I check?
Answer: Inconsistent results often point to issues with assay setup and reagent handling.[15]
-
Reagent Homogeneity: Ensure all components, especially frozen enzyme stocks and buffers, are completely thawed and mixed gently but thoroughly before pipetting.[15]
-
Pipetting Accuracy: Use calibrated pipettes and be mindful of technique to avoid errors, especially when working with small volumes.[15]
-
Temperature Control: Enzyme activity is highly dependent on temperature.[2] Ensure your reaction plate or cuvettes are properly equilibrated to the desired assay temperature.
-
Enzyme Dilutions: Prepare serial dilutions of your enzyme stock fresh for each experiment. Enzymes can lose activity when stored at very low concentrations.
Section 4: Protocols and Experimental Workflows
Protocol: Preparation of 0.1 M MES Buffer (pH 6.0)
This protocol provides a reliable method for preparing a non-coordinating buffer suitable for DHF enzymatic assays.
Materials:
-
MES free acid (MW: 195.24 g/mol )[7]
-
10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
High-purity, deionized water
-
Calibrated pH meter[16]
Procedure:
-
Weigh MES: For 1 liter of 0.1 M MES buffer, weigh out 19.52 g of MES free acid.
-
Dissolve: Add the MES powder to ~800 mL of deionized water in a beaker with a magnetic stir bar. Allow it to dissolve completely. MES is highly soluble in water.[8]
-
Adjust pH: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add small volumes of 10 M NaOH or KOH while monitoring the pH. The initial pH will be acidic.
-
Titrate Carefully: Add the base dropwise as you approach the target pH of 6.0. The pKa of MES is 6.15, so the buffer will have good capacity here.[8]
-
Final Volume: Once the pH is stable at 6.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter if required for your application. Store at 4°C.
Workflow: Determining the Optimal pH for Your Enzyme
While literature suggests an optimal pH, it should always be empirically verified for your specific enzyme construct and reaction conditions.
Caption: Workflow for empirical pH optimization.
References
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- Wikipedia. MES (buffer).
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- Hubei New Desheng Material Technology Co., Ltd. (2024, February 8). The role and function of MES compounds.
- Brooke, D., et al. Universal buffers for use in biochemistry and biophysical experiments. PMC.
- Hopax. (2025, May 26). How to use a MES Buffer for performance benchmarking?.
- UP-Lublin. Enzyme kinetics.
- MedchemExpress.com. MES (2-Morpholinoethanesulphonic acid) | Buffer.
- Chow, C. T., & Vennesland, B. (1958). The non-enzymatic decarboxylation of diketosuccinate and oxaloglycolate (dihydroxyfumarate). Journal of Biological Chemistry, 233(4), 997-1002.
- eQuilibrator.
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- Promega Corporation. Buffers for Biochemical Reactions.
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- Biology LibreTexts. (2025, April 19). 10: Enzymes and pH Buffer.
- Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
- Kamjoo, S., et al.
- Abcam.
- Royce, L. A., et al. (2013, September 2). Understanding biocatalyst inhibition by carboxylic acids. Frontiers.
- ResearchGate. (2019, April 24). Why enzyme activities in ABTS assay are not corresponding between different dilutions?.
- ResearchGate. (2025, August 6).
- Thermo Fisher Scientific. (2021, June 28).
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Validation & Comparative
A Researcher's Guide to High-Purity Dihydroxyfumaric Acid Hydrate: A 1H NMR Characterization and Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical reagents is not merely a procedural step but the bedrock of reproducible and reliable results. Dihydroxyfumaric acid (DHF), an endogenous metabolite, and its derivatives are of significant interest in organic synthesis.[1][2] However, its hydrated form presents a unique analytical challenge: ensuring the integrity of the material by accurately determining its purity and water content. This guide provides an in-depth technical comparison of analytical methodologies for dihydroxyfumaric acid hydrate, with a primary focus on the utility and execution of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Imperative: Why Purity Matters for Dihydroxyfumaric Acid Hydrate
Dihydroxyfumaric acid hydrate is known to be stable under recommended storage conditions (2-8°C), but can be sensitive to high temperatures and strong oxidizing agents.[3] The presence of impurities or variations in the degree of hydration can significantly impact its reactivity and the stoichiometry of reactions in which it is a key component. Therefore, a robust analytical method is required to not only confirm the chemical identity but also to precisely quantify the active component relative to any impurities and residual water.
Comparative Overview of Analytical Techniques
While several techniques can be employed for the analysis of organic acids, each possesses inherent strengths and weaknesses when applied to a hydrated molecule like dihydroxyfumaric acid.
| Technique | Principle | Strengths for DHF Hydrate Analysis | Limitations for DHF Hydrate Analysis |
| Quantitative 1H NMR (qNMR) | The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] | Provides structural confirmation and purity assessment in a single experiment. Non-destructive.[4][6] Highly accurate and precise with the use of a certified internal standard.[4] | Requires careful selection of a non-interfering internal standard and deuterated solvent. May have lower sensitivity for trace impurities compared to chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and mobile phase.[7][8][9][10] | High sensitivity for detecting and quantifying impurities.[8][9] Established methods exist for organic acid analysis.[7][11][10] | Does not directly provide information on water content. Requires specific reference standards for each potential impurity for accurate quantification. Method development can be time-consuming. |
| Karl Fischer Titration (KF) | A chemical reaction specific to water, where iodine is stoichiometrically consumed.[12][13] | Considered the gold standard for water content determination.[14] Highly specific and accurate for quantifying water.[15][13] | Provides no information on the purity of the organic component. Can be susceptible to side reactions with certain functional groups, although this is less common with modern reagents.[12] |
As the table illustrates, while HPLC is excellent for impurity profiling and Karl Fischer titration is unparalleled for water determination, qNMR uniquely offers a holistic assessment of the dihydroxyfumaric acid hydrate's purity in a single, efficient measurement.
The Power of qNMR: A Self-Validating System
The principle of qNMR is elegantly straightforward: the area under a resonance signal is directly proportional to the number of protons giving rise to it.[4][5] By incorporating a certified internal standard of known purity and concentration into the sample, the purity of the analyte can be calculated with high accuracy and traceability to the International System of Units (SI).[16][17] This makes the qNMR experiment a self-validating system, as the internal standard provides a built-in reference for quantification.
1. Selection of the Deuterated Solvent: The choice of solvent is critical for ensuring complete dissolution of both the analyte and the internal standard.[5] For a polar, acidic compound like dihydroxyfumaric acid hydrate, deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent candidates.[18][19] D₂O has the advantage of exchanging with the acidic hydroxyl and water protons, which can simplify the spectrum but also requires careful consideration during integration. DMSO-d₆ is a versatile polar aprotic solvent that will typically show all non-exchangeable protons.[19]
2. Choosing the Right Internal Standard: An ideal internal standard for qNMR should:[4][16]
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Possess a simple 1H NMR spectrum with at least one sharp signal that does not overlap with any analyte signals.
-
Have a known number of protons that give rise to the quantification signal.
For dihydroxyfumaric acid hydrate in D₂O or DMSO-d₆, suitable internal standards include maleic acid and dimethyl sulfone, both of which offer sharp singlets in regions of the spectrum that are typically free from analyte signals.[20][21][22]
Experimental Protocol: 1H NMR for Purity Determination
This protocol outlines the steps for determining the purity of dihydroxyfumaric acid hydrate using qNMR with an internal standard.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology:
-
Preparation of the Sample:
-
Accurately weigh approximately 10-20 mg of the internal standard (e.g., maleic acid) into a clean, dry vial. The use of a microbalance is recommended for high accuracy.[23]
-
Accurately weigh a similar amount of dihydroxyfumaric acid hydrate into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a well-calibrated spectrometer (a field strength of 400 MHz or higher is recommended).
-
Crucially, ensure quantitative acquisition conditions. This involves setting a relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans.[22]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Carefully integrate the well-resolved signal of the internal standard and a characteristic, non-exchangeable proton signal of dihydroxyfumaric acid. The two hydroxyl protons on the double bond are suitable candidates.
-
The purity of the dihydroxyfumaric acid hydrate can then be calculated using the following equation:[5][17]
Purity (Analyte) = (I_A / N_A) * (N_S / I_S) * (M_A / M_S) * (m_S / m_A) * Purity (Standard)
Where:
-
I_A and I_S are the integrals of the analyte and internal standard signals, respectively.
-
N_A and N_S are the number of protons contributing to the respective signals.
-
M_A and M_S are the molar masses of the analyte and internal standard.
-
m_A and m_S are the masses of the analyte and internal standard.
-
Purity (Standard) is the certified purity of the internal standard.
-
Illustrative Data and Interpretation
Below is a hypothetical 1H NMR spectrum of dihydroxyfumaric acid hydrate with maleic acid as an internal standard in DMSO-d₆.
Caption: Structure and Proton Environments of Dihydroxyfumaric Acid Hydrate.
In DMSO-d₆, one would expect to observe signals for the two hydroxyl protons on the double bond and the two carboxylic acid protons. The water of hydration will likely appear as a broad signal. The chemical shifts of carboxylic acid protons can be quite broad and variable, often appearing between 11.0 and 12.0 ppm.[24]
Hypothetical Quantitative Results:
| Parameter | Dihydroxyfumaric Acid (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 15.2 mg | 10.5 mg |
| Molar Mass (M) | 166.09 g/mol [25] | 116.07 g/mol |
| Signal for Integration | Hydroxyl Protons | Olefinic Protons |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.75 |
| Purity (Certified) | To be determined | 99.9% |
Using the qNMR equation, the purity of the dihydroxyfumaric acid hydrate in this hypothetical example would be calculated to be 98.5%.
Conclusion: The Definitive Choice for Purity Assessment
For researchers, scientists, and drug development professionals, the need for well-characterized reagents is paramount. While techniques like HPLC and Karl Fischer titration provide valuable, albeit specific, pieces of the analytical puzzle, quantitative 1H NMR spectroscopy stands out as a superior, comprehensive method for the purity assessment of dihydroxyfumaric acid hydrate. Its ability to provide structural confirmation and a direct, accurate measure of purity in a single, non-destructive experiment makes it an indispensable tool for ensuring the quality and reliability of this important chemical entity. By following a robust and well-validated protocol, researchers can have the utmost confidence in the integrity of their starting materials, thereby enhancing the reproducibility and success of their scientific endeavors.
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Taylor & Francis. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
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ResearchGate. (2026, January 2). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]
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OIV. Organic Acids : HPLC (Type-IV). Retrieved from [Link]
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SG Systems Global. Karl Fischer Titration – Moisture Analysis. Retrieved from [Link]
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ALWSCI. (2025, October 23). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Wikipedia. Karl Fischer titration. Retrieved from [Link]
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PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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SlidePlayer. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
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Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
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Scharlab. Karl Fischer water content titration. Retrieved from [Link]
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Chemistry LibreTexts. Carboxylic acid NMR. Retrieved from [Link]
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PubMed. (2013, February 15). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. The 1.... Retrieved from [Link]
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BioCrick. Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]
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ResearchGate. (2025, August 7). Achiral deuterated derivatizing agent for enantiomeric analysis of carboxylic acids by NMR in a chiral liquid crystalline solvent. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from [Link]
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Selleck Chemicals Australia. (2024, May 22). Dihydroxyfumaric acid hydrate | CAS 199926-38-0. Retrieved from [Link]
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BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
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National Center for Biotechnology Information. Dihydroxyfumaric acid. PubChem Compound Summary for CID 54678503. Retrieved from [Link].
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National Center for Biotechnology Information. Dihydroxyfumaric acid hydrate. PubChem Compound Summary for CID 71311348. Retrieved from [Link].
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ACS Publications. (2019, August 27). Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low. Retrieved from [Link]
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ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
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A Comparative Analysis of Antioxidant Capacity: Dihydroxyfumaric Acid vs. Ascorbic Acid
This guide provides an in-depth, objective comparison of the antioxidant capacities of Dihydroxyfumaric acid (DHF) and the universally recognized benchmark, Ascorbic acid (Vitamin C). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings of their antioxidant action, present direct comparative experimental data, and provide detailed protocols for foundational antioxidant assays.
Introduction: The Significance of the Ene-diol Moiety
In the vast landscape of antioxidant compounds, both Dihydroxyfumaric acid (DHF) and Ascorbic acid (AA) occupy a special place due to their shared structural feature: an ene-diol group. This motif, characterized by two hydroxyl groups attached to adjacent carbons of a double bond, is the chemical heart of their ability to scavenge free radicals.[1][2] While Ascorbic acid is a cornerstone of nutritional science and antioxidant research, DHF, a dicarboxylic hydroxy acid formed from tartaric acid, presents a compelling, albeit less studied, alternative.[3]
This guide aims to dissect and compare the antioxidant potential of these two molecules. By examining their chemical structures, mechanisms of action, and performance in standardized assays, we provide a comprehensive resource for evaluating their relative merits and potential applications, from food preservation to therapeutic interventions.[1][4]
Chemical Structure and Antioxidant Mechanism
The antioxidant prowess of both DHF and AA is dictated by their molecular architecture. The capacity to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) stems directly from the ene-diol functional group.[1]
// Invisible edge for alignment DHF_img -> AA_img [style=invis]; } dot Figure 1: Chemical structures of Dihydroxyfumaric and Ascorbic Acid.
The primary mechanisms by which these molecules exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.
-
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.[1][5]
For both DHF and Ascorbic acid, the ene-diol fragment is the active site that facilitates these electron and proton transfer processes, making them effective radical scavengers.[1] Ascorbic acid, a mild reducing agent, readily reacts with ROS to form relatively stable, unreactive oxidized forms, thereby terminating damaging chain reactions.[6][7]
Experimental Comparison: Head-to-Head Performance
Direct comparative studies are crucial for discerning the nuanced differences in antioxidant capacity. A key investigation utilizing Electron Paramagnetic Resonance (EPR) spectroscopy with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method provides critical insights.
The study established that in their experimental conditions, 50% of DPPH radical species were neutralized by 0.18 ± 0.00 moles of DHF, whereas it required 0.24 ± 0.00 moles of Ascorbic acid to achieve the same effect.[4] This indicates that Dihydroxyfumaric acid exhibits a slightly higher antioxidant capacity than Ascorbic acid in this assay.[4][8]
Further investigation into the interactions between the two compounds revealed complex synergistic and antagonistic behaviors dependent on their concentration ratios.
| Molar Ratio (DHF/AA) | Interaction Type | Antioxidant Interaction Parameter (AI) |
| 1.7 | Synergistic | 1.24 |
| 1.4 | Synergistic | 1.24 |
| 1.0 | Antagonistic | 0.93 |
| Data sourced from Vicol et al., 2024.[4][8][9] |
These findings are highly significant for formulation science, suggesting that specific combinations of DHF and AA can enhance overall antioxidant efficacy, while equimolar mixtures may be counterproductive.[8] The synergistic effect is often attributed to the regeneration of the less efficient antioxidant by the more efficient one.[8]
Methodologies for In Vitro Antioxidant Capacity Assessment
To ensure robust and reproducible evaluation of antioxidant compounds, standardized assays are essential. Here, we detail the principles and protocols for three of the most widely accepted methods: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: The DPPH assay is predicated on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[10] This radical has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution's color fades to a pale yellow. The decrease in absorbance is directly proportional to the radical-scavenging activity of the sample.[11][12] Its simplicity and reliability make it an excellent primary screening tool.[11]
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and protected from light.[10]
-
Test Solutions: Prepare a stock solution (e.g., 1 mg/mL) of DHF, Ascorbic acid (as a positive control), and any other test compounds in methanol.
-
Working Solutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each working solution to individual wells.
-
Add 100 µL of a blank sample (methanol only) to control wells.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.[10]
-
For the blank well (used for baseline correction), add 200 µL of methanol.[10]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[14] The resulting radical has a characteristic blue-green color with absorption maxima around 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration and potency.[15]
Detailed Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[16]
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Solutions: Prepare serial dilutions of DHF, Ascorbic acid, and a standard like Trolox (a water-soluble analog of vitamin E).
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of Causality: The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted under acidic conditions (pH 3.6). Antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless, to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[17][18] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[19]
Detailed Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[10]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[10]
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[10]
-
FRAP Reagent: Prepare fresh on the day of use by mixing Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Warm this reagent to 37°C before use.[17]
-
Standard Solution: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent (FRAP value) of the test samples.
-
Conclusion and Future Outlook
The evidence presented indicates that Dihydroxyfumaric acid is a highly potent antioxidant, with a radical-scavenging capacity that is slightly superior to that of Ascorbic acid in the DPPH assay. Both molecules owe their activity to the reactive ene-diol moiety, a structural feature that facilitates the neutralization of free radicals.
Perhaps the most compelling finding for applied science is the concentration-dependent synergistic and antagonistic relationship between DHF and AA. The observation that certain ratios (e.g., 1.7 DHF to 1.0 AA) significantly enhance antioxidant activity opens new avenues for creating more effective antioxidant formulations.[4][8] Conversely, the antagonistic effect at a 1:1 ratio serves as a critical cautionary note for developers.[8]
Further research is warranted to explore these interactions across a wider range of biological and food systems and to elucidate the precise molecular mechanisms driving their synergy. Nevertheless, Dihydroxyfumaric acid stands out as a formidable antioxidant with significant potential for practical applications.
References
- Current time inform
- Antioxidative and Anti-Inflamm
- Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Deriv
- Chemistry of ascorbic acid. Wikipedia.
- An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands.
- Ascorbic Acid Structure. Consensus Academic Search Engine.
- Structural formula of ascorbic acid The molecular formula of...
- Antioxidant Science: How Ascorbic Acid Prevents Oxidation in Food Systems.
- Antioxidant Properties of Ascorbic Acid. Encyclopedia MDPI.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). Benchchem.
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
- Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.
- Properties of Ascorbic Acid – C 6 H 8 O 6. BYJU'S.
- Genesis and development of DPPH method of antioxidant assay.
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications.
- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- EZAssayTM Antioxidant Activity Estimation Kit (FRAP).
- ABTS Antioxidant Assay Kit. Zen-Bio.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
- Elabscience® Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Dihydroxyfumaric acid hydrate | CAS 199926-38-0. Santa Cruz Biotechnology.
- Ascorbic Acid Formula & Structure. Purdue University.
- Antioxidant Co-actions of Ascorbic and Dihydroxyfumaric Acids Investigated by EPR Spectroscopy.
- ANTIOXIDANT CO-ACTIONS OF ASCORBIC AND DIHYDROXYFUMARIC ACIDS INVESTIGATED BY EPR SPECTROSCOPY. Chemistry Journal of Moldova.
- Dihydroxyfumaric acid | C4H4O6 | CID 54678503. PubChem.
- Dihydroxyfumaric acid hydr
- Occurrence and chemistry of dihydroxyfumaric acid. SciSpace.
- Dihydroxyfumaric acid hydrate | CAS 199926-38-0. Selleck Chemicals.
- ANTIOXIDANT CO-ACTIONS OF ASCORBIC AND DIHYDROXYFUMARIC ACIDS INVESTIGATED BY EPR SPECTROSCOPY. Chemistry Journal of Moldova.
- Antioxidant Analysis of DHF. Scribd.
- (PDF) Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*.
- Observations on the antioxidant activity of novel dihydroxyfumaric acid deriv
- Comparison of redox potential of standard ascorbic acid and C....
- Redox Cycling and Superoxide Generation by Catechol Oxid
- Comparison of protective effect of ascorbic acid on redox and endocannabinoid systems interactions in in vitro cultured human skin fibroblasts exposed to UV radiation and hydrogen peroxide.
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A Technical Guide to the Crystallography of Dihydroxyfumaric Acid and its Salts: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyfumaric acid (DHFA), a dicarboxylic acid with a simple yet functionally rich structure, plays a significant role in various chemical and biological processes. Its ability to form a range of salts with diverse cations makes it a compound of interest in fields such as materials science and pharmaceutical development. The three-dimensional arrangement of molecules in the solid state, or crystallography, is a critical determinant of a substance's physical and chemical properties, including solubility, stability, and bioavailability. A thorough understanding of the crystal structures of DHFA and its salts is therefore paramount for their effective application.
This guide provides a comprehensive overview of the known crystallographic data for dihydroxyfumaric acid dihydrate and offers insights into the anticipated structural characteristics of its common salts. Furthermore, it details the experimental methodologies required for the crystallographic analysis of these compounds, providing a roadmap for researchers in the field.
Crystallographic Profile of Dihydroxyfumaric Acid Dihydrate
The crystal structure of dihydroxyfumaric acid dihydrate (C₄H₄O₆·2H₂O) has been elucidated through single-crystal X-ray diffraction, revealing a well-defined and highly ordered arrangement of molecules.[1] This foundational structure provides a crucial starting point for understanding how the introduction of different cations might influence the crystal packing.
The crystallographic parameters for dihydroxyfumaric acid dihydrate are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.40 Å, b = 13.03 Å, c = 5.34 Å |
| β = 126.5° | |
| Molecules per Unit Cell (Z) | 2 |
The crystal structure is characterized by sheets of dihydroxyfumaric acid molecules. These sheets are interconnected by a network of hydrogen bonds facilitated by the water molecules of hydration.[1] This hydrogen bonding network is a key determinant of the crystal's stability and overall architecture.
Comparative Analysis of Dihydroxyfumaric Acid Salts: A Predictive Approach
Sodium and Potassium Dihydroxyfumarates:
-
Coordination: Sodium (Na⁺) and potassium (K⁺) ions are hard cations that typically exhibit coordination numbers ranging from 6 to 8. They are expected to be coordinated by the carboxylate oxygen atoms of the dihydroxyfumarate anion and potentially by water molecules if the crystals are hydrated.
-
Crystal Packing: The ionic bonds between the alkali metal cations and the carboxylate groups will be the dominant intermolecular force, leading to the formation of ionic layers or a three-dimensional network. The planarity of the dihydroxyfumarate anion may lead to layered structures, with the cations situated between the anionic sheets.
-
Hydrogen Bonding: Hydrogen bonding involving the hydroxyl groups of the dihydroxyfumarate anion and any water molecules of hydration will play a crucial role in stabilizing the crystal lattice.
Calcium and Magnesium Dihydroxyfumarates:
-
Coordination: Calcium (Ca²⁺) and magnesium (Mg²⁺) are divalent cations and will require the coordination of two carboxylate groups or a combination of carboxylate groups and water molecules to achieve charge neutrality. They typically exhibit octahedral coordination (a coordination number of 6).
-
Crystal Packing: The stronger electrostatic interactions due to the +2 charge on the cations will likely result in more densely packed structures compared to the alkali metal salts. The ability of the dihydroxyfumarate anion to bridge two metal centers could lead to the formation of coordination polymers, which can be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.
-
Hydration: Divalent cations have a strong tendency to be hydrated. Therefore, it is highly probable that the calcium and magnesium salts of dihydroxyfumaric acid will crystallize as hydrated forms. These water molecules will be directly coordinated to the metal cations and will also participate in an extensive hydrogen-bonding network.
Experimental Protocols for Crystallographic Analysis
The determination of the crystal structure of a dihydroxyfumaric acid salt is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments.
1. Synthesis and Crystallization:
The first step is to synthesize the desired salt and then grow single crystals of sufficient quality for X-ray diffraction.
-
Synthesis: The salt can be synthesized by reacting dihydroxyfumaric acid with a stoichiometric amount of the corresponding metal hydroxide or carbonate in a suitable solvent, typically water.
-
Example: For sodium dihydroxyfumarate, react dihydroxyfumaric acid with sodium hydroxide in a 1:2 molar ratio.
-
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the salt is prepared and allowed to evaporate slowly at a constant temperature. This is a common and effective method for growing high-quality single crystals.
-
Solvent Diffusion: A solution of the salt is placed in a vial, and a less-soluble "anti-solvent" is slowly layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the salt and promotes crystallization.
-
Hydrothermal Synthesis: For less soluble salts, the reaction can be carried out in a sealed vessel at elevated temperature and pressure. This technique can yield crystals that are not obtainable under ambient conditions.
-
2. Single-Crystal X-ray Diffraction (SC-XRD):
Once suitable single crystals are obtained, their structure can be determined using SC-XRD. This is the definitive method for obtaining detailed three-dimensional structural information.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Modern diffractometers use area detectors to efficiently capture the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.
3. Powder X-ray Diffraction (PXRD):
PXRD is a powerful technique for the characterization of bulk crystalline materials and is often used to confirm the phase purity of the synthesized salt.
-
Sample Preparation: A finely ground powder of the crystalline material is prepared and packed into a sample holder.
-
Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The resulting powder diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase and can be used to identify the material and assess its purity.
Visualizing the Workflow and Structural Concepts
To further elucidate the process and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and crystallographic characterization of dihydroxyfumaric acid salts.
Caption: Conceptual comparison of intermolecular interactions in dihydroxyfumaric acid dihydrate versus a hypothetical divalent metal salt hydrate.
Conclusion
The crystallographic landscape of dihydroxyfumaric acid and its salts presents a fertile ground for further research. While the structure of the dihydrated acid is well-established, the crystal structures of its common alkali and alkaline earth metal salts remain to be fully elucidated. This guide has provided a comprehensive overview of the known structural data and a predictive framework for the structural characteristics of these salts. The detailed experimental protocols outlined herein offer a practical guide for researchers seeking to unravel these unknown structures. A deeper understanding of the solid-state chemistry of these compounds will undoubtedly pave the way for their more effective utilization in a variety of scientific and industrial applications.
References
-
Gupta, M. P., & Gupta, N. P. (1968). The crystal structure of dihydroxyfumaric acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 631-636. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Dihydroxyfumaric Acid (Hydrate)
Introduction: Dihydroxyfumaric acid (hydrate) is an endogenous metabolite and a useful building block in organic synthesis.[1] While a Safety Data Sheet (SDS) from one supplier states it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it crucially notes that 100% of the mixture consists of ingredients with unknown toxicity.[2] In research and development, an absence of data should never be mistaken for an absence of risk. Therefore, this guide is built on the precautionary principle , treating the compound with the appropriate respect and employing protective measures based on its physical form (a powder) and potential for uncharacterized biological effects. This document provides a comprehensive, risk-based approach to selecting and using Personal Protective Equipment (PPE) when handling Dihydroxyfumaric acid (hydrate).
Core Hazard Assessment and Chemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While toxicological data is limited, we can establish a baseline for safe handling based on its known physical and chemical characteristics.
-
Physical State: Solid powder.[3] This is a primary consideration for PPE selection, as the generation of airborne dust presents a significant inhalation risk.
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition: When heated to decomposition, it is expected to produce carbon oxides.[2]
Given the lack of specific hazard classifications, we will operate under the assumption that the compound may, at a minimum, act as a skin, eye, and respiratory irritant, similar to other dihydroxy- or carboxylic acid-containing small molecules.[4][5][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the quantities of material being handled. The following table summarizes the minimum required PPE for various laboratory operations involving Dihydroxyfumaric acid (hydrate).
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Retrieving from Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing Solid Powder | Safety goggles | Nitrile gloves | Lab coat | NIOSH-approved N95 respirator (or higher) |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Recommended if not in a fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty nitrile gloves | Lab coat or disposable coverall | NIOSH-approved N95 respirator (or higher) |
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical insults, particularly from fine powders which can easily become airborne.
-
Minimum Requirement (Handling Solutions): At a minimum, safety glasses with permanently attached side shields conforming to ANSI Z87.1 or EN166 standards should be worn.[7]
-
Required for Solids (Weighing/Transfers): Chemical splash goggles are mandatory when handling the solid powder. Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[2]
-
Recommended for Large Spills: For cleaning up significant spills, a face shield should be worn over safety goggles to protect the entire face from splashes or dust clouds.[8]
Skin and Body Protection: An Impermeable Barrier
-
Lab Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned. This protects street clothing and skin from minor spills and contamination.[2]
-
Gloves:
-
Selection: Chemically resistant gloves are essential.[9] For Dihydroxyfumaric acid (hydrate), standard nitrile gloves provide adequate protection for incidental contact.
-
Integrity Check: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7][10]
-
Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the appropriate waste stream.[7][10] Never reuse disposable gloves.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[7][9]
-
Respiratory Protection: Controlling Inhalation Exposure
The primary risk associated with a fine powder is inhalation. Engineering controls are the preferred method for mitigating this risk.
-
Primary Control - Engineering: Whenever possible, all handling of solid Dihydroxyfumaric acid (hydrate), especially weighing, should be conducted inside a certified chemical fume hood or a powder containment hood.[10] This removes the hazard at the source.
-
Secondary Control - Respiratory PPE: When engineering controls are not feasible or as a supplementary measure, respiratory protection is required. A NIOSH/MSHA-approved filtering facepiece respirator, such as an N95 or P100, is necessary to prevent the inhalation of fine dust particles.[2][3] Ensure proper fit-testing and training have been completed before using any respirator.
Operational Plans: PPE in Action
Procedure for Weighing Solid Dihydroxyfumaric Acid (Hydrate)
-
Preparation: Don a lab coat, chemical splash goggles, and nitrile gloves. If a fume hood is not available, don a properly fitted N95 respirator.
-
Work Area: Conduct the weighing process in a designated area, preferably within a chemical fume hood or on a surface protected by a disposable bench cover.
-
Handling: Use a spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping the powder from a height or rapid movements.
-
Tare and Weigh: Keep the container opening as low as possible to the weigh boat or vessel.
-
Cleanup: After weighing, gently tap the spatula to remove any residual powder into the receiving vessel. Clean the spatula and any affected surfaces with a damp cloth to prevent dust from becoming airborne.
-
Doffing: Remove PPE in the correct order (gloves first, then goggles/respirator, then lab coat) to prevent cross-contamination. Dispose of gloves and any contaminated wipes in the designated chemical waste.
Spill Response Protocol
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Evaluate the size of the spill. Do not attempt to clean a large spill if you are not trained to do so.
-
Don PPE: At a minimum, don safety goggles, a lab coat, and double-nitrile gloves. For a large powder spill, add a face shield and an N95 respirator.
-
Containment: Gently cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent it from becoming airborne.[2]
-
Cleanup: Working from the outside in, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. Do not use a standard vacuum cleaner.
-
Decontamination: Wipe the spill area with a damp cloth. All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Disposal and Decontamination
-
Chemical Waste: All waste Dihydroxyfumaric acid (hydrate) and materials heavily contaminated with it must be disposed of in accordance with applicable regional, national, and local laws and regulations.[2] Consult your institution's waste disposal guidelines.
-
PPE Disposal: Contaminated disposable gloves, bench covers, and wipes should be placed in a sealed bag and disposed of via the solid chemical waste stream.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., water, if soluble, or an organic solvent) in a fume hood. The rinsate must be collected and disposed of as liquid chemical waste.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Dihydroxyfumaric acid (hydrate).
Caption: PPE selection workflow for Dihydroxyfumaric acid (hydrate).
References
-
Safety Data Sheet. (Generic). [Link]
-
Safety Data Sheet. LEAP Online. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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- 4. fishersci.com [fishersci.com]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. sams-solutions.com [sams-solutions.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
